Azlocillin
Descripción
This compound is a semisynthetic ampicillin-derived acylureido penicillin.
This compound has been reported in Apis cerana with data available.
This compound is a semisynthetic, extended spectrum acylampicillin with antibacterial activity. This compound binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the cross-linking of peptidoglycans, which are critical components of the bacterial cell wall. This prevents proper bacterial cell wall synthesis, thereby results in the weakening of the bacterial cell wall and eventually leading to cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for bacterial disease.
A semisynthetic ampicillin-derived acylureido penicillin.
See also: Amoxicillin (related); Ampicillin (broader); Ampicillin Sodium (related) ... View More ...
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/t11-,12-,13+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWOMNBEOCYFNV-NFFDBFGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022639 | |
| Record name | Azlocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Azlocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sodium salt is soluble in water (50 mg/ml), 2.33e-01 g/L | |
| Record name | Azlocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azlocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37091-66-0, 37091-65-9 | |
| Record name | Azlocillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37091-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azlocillin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037091660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azlocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azlocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium [2S-[2α,5α,6β(S*)]]-3,3-dimethyl-7-oxo-6-[[[[(2-oxoimidazolidin-1-yl)carbonyl]amino]phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Azlocillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZLOCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUM6H389W0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Azlocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Azlocillin: A Technical Guide to its Discovery, Synthesis, and Core Experimental Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Azlocillin is a broad-spectrum β-lactam antibiotic belonging to the acyl-ureidopenicillin class. Developed by Bayer in the late 1970s, it represented a significant advancement in the treatment of infections caused by Gram-negative pathogens, particularly Pseudomonas aeruginosa. This document provides a comprehensive technical overview of the history of this compound's discovery, its chemical synthesis, mechanism of action, and the experimental protocols used to characterize its antimicrobial activity. Quantitative data on its in vitro efficacy are presented, and key processes are visualized through detailed diagrams to support research and development professionals.
Discovery and Development History
The development of this compound emerged from a concerted effort by pharmaceutical companies in the post-penicillin era to overcome the limitations of earlier antibiotics, namely the rise of resistant bacterial strains. Bayer AG, leveraging its historical strength in chemical synthesis, was a key player in the evolution of semi-synthetic penicillins.[1] The research imperative was to expand the antibacterial spectrum of ampicillin to include challenging nosocomial pathogens.
This led to the investigation of acyl-ureido derivatives of ampicillin, a class of compounds that includes this compound, mezlocillin, and piperacillin.[2][3] These were specifically designed for enhanced activity against problematic Gram-negative bacteria.[4] Key research published by H. B. Koenig and colleagues at Bayer in the early 1980s detailed the synthesis and chemical properties of this compound, marking the culmination of this research program.[5] The original synthesis pathways were protected by patents, including FR 2100682 and U.S. Patent 3,933,795.[5] this compound was subsequently marketed under trade names such as Securopen and demonstrated greater in vitro potency than preceding carboxypenicillins like carbenicillin and ticarcillin.[4][5]
Chemical Synthesis
The synthesis of this compound is a semi-synthetic process starting from the core penicillin scaffold, 6-aminopenicillanic acid (6-APA). The process involves the covalent coupling of 6-APA with a specialized, activated side chain derived from D-phenylglycine.
Synthesis Pathway
The key transformation is the acylation of the primary amine of 6-APA. A common synthetic route involves three main stages:
-
Side Chain Activation: The side chain, (2R)-2-{[(2-oxoimidazolidin-1-yl)carbonyl]amino}-2-phenylacetic acid, is synthesized first. This begins with D-phenylglycine, which is reacted with a reagent like 1-chlorocarbonyl-2-imidazolidinone to form the ureido linkage.
-
Coupling Reaction: The activated carboxyl group of the phenylglycine derivative is then coupled with the 6-amino group of 6-APA. This amide bond formation is the central step in creating the final molecule. An alternative, efficient method involves activating the phenylglycine analogue with a coupling agent such as 1,3-dimethyl-2-chloro-1-imidazolinium chloride before condensation with 6-APA.[5]
-
Purification: The final product is isolated and purified using standard techniques like crystallization to yield this compound as a white crystalline powder.
Example Experimental Protocol: Acylation of 6-APA
This protocol is a representative summary based on established principles of penicillin synthesis and is intended for illustrative purposes.
-
Preparation of Activated Side Chain: (2R)-2-{[(2-oxoimidazolidin-1-yl)carbonyl]amino}-2-phenylacetic acid (1.1 equivalents) is dissolved in a suitable anhydrous organic solvent (e.g., dichloromethane) under an inert atmosphere (N₂). The solution is cooled to 0-5°C.
-
Activation: A coupling agent (e.g., dicyclohexylcarbodiimide or an activating agent like 1,3-dimethyl-2-chloro-1-imidazolinium chloride) (1.1 equivalents) is added portion-wise, and the mixture is stirred for 1-2 hours at low temperature to form the activated ester or intermediate.
-
Preparation of 6-APA Solution: In a separate reaction vessel, 6-aminopenicillanic acid (6-APA) (1.0 equivalent) is suspended in a mixture of water and a suitable organic solvent. The pH is adjusted to approximately 7.5-8.0 with a base (e.g., triethylamine or sodium bicarbonate solution) to dissolve the 6-APA and ensure its amino group is deprotonated.
-
Coupling Reaction: The pre-activated side chain solution is added slowly to the 6-APA solution, maintaining the temperature below 10°C and the pH between 7.0 and 8.0 by continuous addition of the base. The reaction is monitored by HPLC until completion (typically 2-4 hours).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled and acidified to a pH of ~2.0 with a mineral acid (e.g., HCl). This precipitates the crude this compound product. The solid is collected by filtration, washed with cold water, and then with a non-polar organic solvent (e.g., diethyl ether).
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield pure this compound.
Mechanism of Action
Like all β-lactam antibiotics, this compound's bactericidal effect stems from its ability to disrupt the synthesis of the bacterial cell wall.[6]
-
Target Binding: this compound penetrates the outer membrane of Gram-negative bacteria and binds to specific Penicillin-Binding Proteins (PBPs) located in the periplasmic space.[3] These PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Transpeptidation: The structurally strained β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate.[6] This allows it to acylate the active site of the PBP transpeptidase domain, forming a stable, covalent bond. This irreversible inhibition prevents the cross-linking of peptidoglycan chains.
-
Cell Lysis: The inhibition of cell wall maintenance and synthesis, combined with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a compromised cell wall, loss of osmotic stability, and ultimately, cell lysis.[3]
Antibacterial Spectrum and Efficacy
This compound exhibits a broad spectrum of activity, particularly noted for its efficacy against Pseudomonas aeruginosa.[4] The following tables summarize its in vitro activity against key medically significant organisms, presented as Minimum Inhibitory Concentration (MIC) values.
Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 4 - 8 | 12.5 - 16 | [5] |
| Escherichia coli | 8 - 16 | 32 - 64 | [5] |
| Proteus mirabilis | ≤ 12.5 | ≤ 12.5 | |
| Haemophilus influenzae | 0.03 - 0.5 | 1 - 2 | [5] |
| Enterobacter spp. | 12.5 | > 100 | |
| Klebsiella spp. | 32 | > 128 |
MIC₅₀/₉₀: Concentration required to inhibit 50% and 90% of isolates, respectively. Data compiled from multiple studies; ranges may vary based on testing conditions and isolate populations.
Table 2: Comparative Activity of this compound against P. aeruginosa
| Antibiotic | MIC Range (μg/mL) | Relative Potency | Reference(s) |
| This compound | 4 - 12.5 | ++++ | [4] |
| Ticarcillin | 16 - 64 | ++ | [4] |
| Carbenicillin | 32 - 128 | + | [4] |
| Mezlocillin | 16 - 64 | ++ |
Key Experimental Protocol: Broth Microdilution MIC Assay
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment for characterizing an antibiotic. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[7][8]
Methodology
-
Prepare Antibiotic Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., sterile distilled water or buffer) to create a high-concentration stock solution.
-
Prepare Microdilution Plate: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate. Perform a two-fold serial dilution of the this compound stock solution across the plate to achieve the desired final concentration range (e.g., from 128 μg/mL down to 0.25 μg/mL). Leave wells for positive (no drug) and negative (no bacteria) controls.
-
Prepare Bacterial Inoculum: Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculate Plate: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL. Inoculate all wells except the negative control.
-
Incubation: Seal the plate or place it in a humidified container and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
References
- 1. This compound Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C20H23N5O6S | CID 6479523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: a new broad spectrum penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. journals.asm.org [journals.asm.org]
- 8. goldbio.com [goldbio.com]
Azlocillin's Activity Against Gram-Negative Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Azlocillin, a semisynthetic acylampicillin derivative, has historically been a significant antibiotic in the fight against serious Gram-negative bacterial infections. This technical guide provides an in-depth analysis of its spectrum of activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and susceptibility testing workflows.
Spectrum of Activity Against Gram-Negative Bacteria
This compound exhibits a broad spectrum of activity against a range of Gram-negative bacteria, with notable potency against Pseudomonas aeruginosa. Its efficacy extends to various members of the Enterobacteriaceae family and other clinically relevant Gram-negative bacilli.
Quantitative Antimicrobial Susceptibility Data
The in vitro activity of this compound against key Gram-negative pathogens is summarized in the tables below, presenting Minimum Inhibitory Concentration (MIC) data. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa
| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| 582 | ≤12.5 | - | - |
| 50 | 2.0 | 64.0 | - |
Note: Data compiled from multiple studies. "-" indicates data not available.
Table 2: In Vitro Activity of this compound against Enterobacteriaceae
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | - | - | - | - |
| Klebsiella spp. | - | - | - | - |
| Enterobacter spp. | - | - | - | - |
| Serratia spp. | - | - | - | - |
| Proteus spp. (indole-positive) | - | - | - | - |
| Proteus spp. (indole-negative) | - | - | - | - |
Note: While qualitative data indicates activity against these organisms, specific MIC50 and MIC90 values for this compound were not consistently available in the reviewed literature for a comprehensive comparative table.
Studies have shown that this compound is more active against Pseudomonas aeruginosa than carbenicillin and ticarcillin. Against other Gram-negative bacilli, its activity is comparable to or slightly less than that of mezlocillin and piperacillin. It is important to note that this compound is susceptible to degradation by various beta-lactamase enzymes, which can confer resistance in some bacterial strains.
Experimental Protocols for Susceptibility Testing
The determination of this compound's in vitro activity relies on standardized laboratory procedures. The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of a bacterium's susceptibility to an antibiotic.
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth medium.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The surface of a Mueller-Hinton agar plate is then evenly inoculated with the swab to create a bacterial lawn.
-
Disk Placement: Paper disks impregnated with a standard concentration of this compound (e.g., 75 µg) are placed on the agar surface using sterile forceps.
-
Incubation: The plates are incubated at a specified temperature (typically 35-37°C) for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the antibiotic disk, where bacterial growth is inhibited, is measured in millimeters.
-
Interpretation: The measured zone diameter is compared to standardized interpretive charts to classify the organism as susceptible, intermediate, or resistant to this compound.
Broth Microdilution Method (for MIC Determination)
This method provides a quantitative measure of an antibiotic's potency.
-
Antibiotic Dilution Series: A series of two-fold dilutions of this compound is prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the Kirby-Bauer method.
-
Inoculation: Each well of the microtiter plate is inoculated with a standardized concentration of the test bacterium.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).
-
MIC Determination: The wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of this compound in a well that shows no visible growth.
Mechanism of Action
This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.
The key steps in its mechanism of action are:
-
Penetration of the Outer Membrane: In Gram-negative bacteria, this compound must first traverse the outer membrane to reach its target.
-
Binding to Penicillin-Binding Proteins (PBPs): In the periplasmic space, this compound covalently binds to and inactivates Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.
-
Inhibition of Peptidoglycan Synthesis: By inhibiting the transpeptidase activity of PBPs, this compound prevents the cross-linking of peptidoglycan chains.
-
Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound against Gram-negative bacteria.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Azlocillin: An In-Depth Technical Guide to In Vitro Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of azlocillin, an acylureido penicillin antibiotic. The information presented herein is intended to support research, scientific investigation, and drug development efforts by providing detailed experimental protocols, quantitative data, and visual representations of its mechanism of action.
In Vitro Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key quantitative data regarding the in vitro activity and properties of this compound.
Table 1: In Vitro Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Protein Binding | 20% - 46% | |
| Metabolism | Minimal | |
| Half-life (in vitro simulation) | Approximately 1 hour | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound for Various Bacterial Isolates
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | 197 | 8 | 32 | 1 - >128 | [2][3] |
| Escherichia coli | 197 | 16 | 64 | 2 - >128 | [2] |
| Klebsiella pneumoniae | 197 | 32 | 128 | 4 - >128 | [2] |
| Enterobacter spp. | - | - | - | - | [3] |
| Proteus mirabilis | - | - | - | - | [3] |
| Staphylococcus aureus (methicillin-susceptible) | 197 | 2 | 4 | 0.5 - 8 | [2] |
| Enterococcus faecalis | - | - | - | - | [4] |
Note: MIC values can vary depending on the testing methodology and the specific strains tested.
Table 3: In Vitro Time-Kill Kinetics of this compound against Pseudomonas aeruginosa
| Concentration (x MIC) | Time (hours) | Mean Log₁₀ Reduction in CFU/mL | Reference |
| 2 x MIC | 2 | >1 | [5] |
| 2 x MIC | 4 | ~2 | [6] |
| 4 x MIC | 2 | >2 | [5] |
| 4 x MIC | 6 | >3 | [1] |
Note: The rate of killing by this compound is generally not concentration-dependent above a certain threshold[6].
Table 4: Post-Antibiotic Effect (PAE) of this compound
| Bacterial Species | Concentration (x MIC) | Duration of PAE (hours) | Reference |
| Pseudomonas aeruginosa | 2 - 4 x MIC | Weak or absent | [7] |
| Gram-positive cocci | 2 - 4 x MIC | Moderate | [7][8] |
Note: β-lactam antibiotics, including this compound, generally exhibit a weak or absent post-antibiotic effect against Gram-negative bacilli[7].
Experimental Protocols
This section details the methodologies for key in vitro experiments to assess the pharmacodynamics of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), adjusted for cations as necessary
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Sterile diluents (e.g., water, DMSO) for antibiotic stock solution
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile diluent.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in MHB directly in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays evaluate the rate and extent of bactericidal activity of an antimicrobial agent over time.
Materials:
-
This compound
-
Log-phase bacterial culture (approximately 10⁶ CFU/mL)
-
Mueller-Hinton Broth (MHB)
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Sterile saline or broth for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation: Prepare flasks containing MHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without antibiotic.
-
Inoculation: Inoculate each flask with the log-phase bacterial culture to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or broth. Plate the dilutions onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Determination
The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.
Materials:
-
This compound
-
Log-phase bacterial culture
-
Mueller-Hinton Broth (MHB)
-
Centrifuge and sterile tubes
-
Spectrophotometer or equipment for viable cell counting
Procedure:
-
Exposure: Expose a log-phase bacterial culture (approximately 10⁷ CFU/mL) to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). A control culture is treated identically but without the antibiotic.
-
Removal of Antibiotic: After the exposure period, remove the this compound by either a 1:1000 dilution into pre-warmed, antibiotic-free MHB or by centrifugation, washing the pellet with sterile saline, and resuspending in fresh MHB.
-
Regrowth Monitoring: Incubate both the test and control cultures. At regular intervals, determine the bacterial count (CFU/mL) or monitor the optical density.
-
Calculation of PAE: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count in the untreated control culture to increase by 1 log₁₀.
-
Mechanism of Action and Signaling Pathway
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9][10] This process is primarily achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs).[11] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains, providing structural integrity to the cell wall.[9][] By inhibiting this process, this compound leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.[4][10]
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
The diagram above illustrates how this compound inhibits bacterial cell wall synthesis. This compound enters the periplasmic space of the bacterium and covalently binds to Penicillin-Binding Proteins (PBPs). This binding inactivates the PBPs, preventing them from catalyzing the cross-linking of peptidoglycan chains. The inhibition of this crucial step in cell wall synthesis leads to a weakened cell wall and subsequent cell lysis.
This in-depth technical guide provides a solid foundation for researchers and professionals working with this compound. The presented data and protocols can be utilized to design and execute further in vitro studies, contributing to a deeper understanding of this important antibiotic and its potential applications.
References
- 1. Combined action of decreasing concentrations of this compound and sisomicin on Pseudomonas aeruginosa as assessed in a dynamic in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound can be the potential drug candidate against drug-tolerant Borrelia burgdorferi sensu stricto JLB31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-survival studies for quantifying effects of this compound and tobramycin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 10. This compound | C20H23N5O6S | CID 6479523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Crystal structures of penicillin‐binding protein 3 in complexes with this compound and cefoperazone in both acylated and deacylated forms - PMC [pmc.ncbi.nlm.nih.gov]
Azlocillin Degradation: A Technical Guide to Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of the acylureidopenicillin antibiotic, azlocillin. The document details the primary hydrolytic degradation route and discusses other potential degradation mechanisms, including oxidation, photolysis, and thermolysis. It presents available quantitative data, outlines experimental protocols for analysis, and includes visualizations of the degradation pathways and analytical workflows to support research and drug development efforts.
Introduction to this compound Stability
This compound is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Like other penicillins, the chemical stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. The degradation of this compound can lead to a loss of antibacterial activity and the formation of potential immunogenic byproducts.[3][4] The primary driver of this compound degradation is the hydrolysis of the strained β-lactam ring, a reaction that is highly dependent on pH.[5][6]
Hydrolytic Degradation Pathway
The most well-characterized degradation pathway for this compound is hydrolysis, which involves the cleavage of the β-lactam ring. This process leads to the formation of inactive metabolites, primarily this compound penicilloic acid. Under acidic conditions, this compound penicilloic acid can further degrade to form this compound penilloic acid.
Formation of this compound Penicilloic Acid
In aqueous solutions, particularly under neutral to alkaline conditions, the amide bond within the β-lactam ring of this compound is hydrolyzed. This reaction opens the four-membered ring to form this compound penicilloic acid. This byproduct lacks the antibacterial activity of the parent molecule as the intact β-lactam ring is essential for inhibiting bacterial cell wall synthesis.[5][6]
Formation of this compound Penilloic Acid
In acidic environments, this compound penicilloic acid can undergo further rearrangement and decarboxylation to yield this compound penilloic acid.[7]
Below is a diagram illustrating the hydrolytic degradation pathway of this compound.
References
A Comparative Analysis of Azlocillin and Other Acylureidopenicillins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of azlocillin and other prominent acylureidopenicillins, including mezlocillin, piperacillin, and apalcillin. Acylureidopenicillins are a class of extended-spectrum β-lactam antibiotics renowned for their activity against a wide range of Gram-negative bacteria, particularly Pseudomonas aeruginosa. This document elucidates their core chemical structures, mechanism of action, comparative antibacterial spectra, and pharmacokinetic profiles. Detailed experimental methodologies for key assays are provided to facilitate further research and development in this area.
Introduction
The acylureidopenicillins are a significant subgroup of the penicillin class of antibiotics, characterized by the presence of an acylamino side chain with a ureido group. This structural feature enhances their spectrum of activity compared to earlier penicillins, enabling them to target a broader range of Gram-negative pathogens. This compound, mezlocillin, piperacillin, and apalcillin have been pivotal in the management of serious bacterial infections, especially those caused by opportunistic pathogens in hospitalized patients.[1] This guide aims to provide a comprehensive technical comparison of these agents to inform research and drug development efforts.
Chemical Structures
The fundamental structure of the acylureidopenicillins is based on the 6-aminopenicillanic acid (6-APA) core, with variations in the acyl side chain influencing their antibacterial spectrum and pharmacokinetic properties.
| Acylureidopenicillin | Chemical Structure |
| This compound |
|
| Mezlocillin |
|
| Piperacillin |
|
| Apalcillin |
[2] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Acylureidopenicillins exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the cell wall, and its disruption leads to cell lysis and death. The primary targets of these antibiotics are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan strands. By acylating the active site of these enzymes, acylureidopenicillins effectively inactivate them, halting cell wall synthesis.
Bacterial Cell Wall Synthesis Pathway
The following diagram illustrates the key stages of bacterial cell wall synthesis and the point of inhibition by acylureidopenicillins.
Comparative Antibacterial Spectrum
The in vitro activity of acylureidopenicillins varies, with piperacillin generally exhibiting the broadest spectrum. This compound is particularly potent against Pseudomonas aeruginosa. The following tables summarize the Minimum Inhibitory Concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates for key bacterial species.
Table 1: In Vitro Activity against Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| This compound | 4.0 - 16 | 32 - 128 | [1][3][4][5][6] |
| Mezlocillin | 16 - 64 | 128 - >256 | [1][3][4][5][6] |
| Piperacillin | 2.0 - 8.0 | 16 - 64 | [1][3][4][5][6] |
| Apalcillin | 4.0 - 8.0 | 16 - 32 |
Table 2: In Vitro Activity against Enterobacteriaceae
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| This compound | E. coli | 4.0 - 16 | 32 - 128 | [1][3][4][5][6] |
| Klebsiella spp. | 16 - 64 | 128 - >256 | [1][3][4][5][6] | |
| Mezlocillin | E. coli | 2.0 - 8.0 | 16 - 64 | [1][3][4][5][6] |
| Klebsiella spp. | 4.0 - 16 | 64 - 256 | [1][3][4][5][6] | |
| Piperacillin | E. coli | 1.0 - 4.0 | 8.0 - 32 | [1][3][4][5][6] |
| Klebsiella spp. | 2.0 - 8.0 | 32 - 128 | [1][3][4][5][6] | |
| Apalcillin | E. coli | 2.0 - 8.0 | 16 - 64 | |
| Klebsiella spp. | 4.0 - 16 | 64 - 256 |
Comparative Pharmacokinetics
The pharmacokinetic profiles of acylureidopenicillins influence their dosing regimens and clinical efficacy. The following table provides a comparative summary of key pharmacokinetic parameters.
| Parameter | This compound | Mezlocillin | Piperacillin | Apalcillin | Reference(s) |
| Half-life (t½) | 0.8 - 1.5 h | 0.8 - 1.3 h | 0.7 - 1.2 h | 1.1 - 1.3 h | [7][8] |
| Protein Binding | 25 - 46% | 20 - 40% | 16 - 22% | 40 - 50% | [7][8] |
| Volume of Distribution (Vd) | 0.19 - 0.22 L/kg | 0.17 - 0.23 L/kg | 0.18 - 0.30 L/kg | 0.24 - 0.28 L/kg | [7][8] |
| Renal Excretion (% of dose) | 45 - 65% | 55 - 70% | 60 - 80% | 20 - 30% | [7][8] |
| Total Body Clearance | 150 - 250 mL/min | 180 - 280 mL/min | 200 - 300 mL/min | 100 - 150 mL/min | [7][8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standardized method for determining the MIC of acylureidopenicillins against bacterial isolates.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of acylureidopenicillins
-
Sterile diluent (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a stock solution of each antibiotic in a suitable solvent. b. Perform serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate. b. Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing 100 µL of the antibiotic dilution) with 10 µL of the diluted bacterial suspension. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader.
Penicillin-Binding Protein (PBP) Competition Assay (Generalized Protocol)
This protocol describes a competitive binding assay to determine the relative affinity of different acylureidopenicillins for bacterial PBPs. This is a generalized method and may require optimization for specific bacterial species and experimental setups.
Materials:
-
Bacterial cell membranes containing PBPs
-
Radiolabeled penicillin (e.g., [³H]benzylpenicillin) or a fluorescently labeled penicillin derivative
-
Unlabeled acylureidopenicillins (this compound, mezlocillin, piperacillin, apalcillin) as competitors
-
Scintillation fluid and counter (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or X-ray film (for radiolabeled assays)
Procedure:
-
Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to mid-log phase and harvest the cells by centrifugation. b. Lyse the cells (e.g., by sonication or French press) and isolate the cell membrane fraction by ultracentrifugation. c. Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
Competition Binding: a. In a series of microcentrifuge tubes, pre-incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of the unlabeled acylureidopenicillin for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C). b. Add a fixed, non-saturating concentration of the labeled penicillin to each tube and incubate for another defined period (e.g., 10-15 minutes) to allow binding to the available PBPs.
-
Separation and Detection: a. Stop the binding reaction (e.g., by adding a surplus of cold unlabeled penicillin or by rapid filtration). b. Separate the PBP-bound labeled penicillin from the unbound labeled penicillin. This can be achieved by SDS-PAGE.
-
Quantification and Analysis: a. Quantify the amount of labeled penicillin bound to each PBP band using densitometry of the autoradiogram/phosphorimage or fluorescence imaging. b. Plot the percentage of labeled penicillin binding against the concentration of the unlabeled competitor. c. Determine the IC₅₀ value, which is the concentration of the unlabeled acylureidopenicillin that inhibits 50% of the binding of the labeled penicillin. The IC₅₀ value is inversely proportional to the binding affinity of the competitor.
Conclusion
This compound and other acylureidopenicillins remain important tools in the arsenal against Gram-negative bacterial infections. While piperacillin often demonstrates the broadest in vitro spectrum, this compound maintains significant potency, particularly against P. aeruginosa. The choice of a specific agent depends on the target pathogen, its susceptibility profile, and the pharmacokinetic considerations for the individual patient. The data and protocols presented in this guide serve as a valuable resource for researchers and clinicians working with this critical class of antibiotics, facilitating ongoing efforts to optimize their use and develop novel antibacterial strategies.
References
- 1. This compound, mezlocillin, and piperacillin: new broad-spectrum penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apalcillin | C25H23N5O6S | CID 6602341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of this compound, ampicillin, mezlocillin, piperacillin, and ticarcillin, alone and in combination with an aminoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of piperacillin compared with that of ampicillin, ticarcillin, this compound, and mezlocillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative In Vitro Activity of this compound, Ampicillin, Mezlocillin, Piperacillin, and Ticarcillin, Alone and in Combination with an Aminoglycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. Comparative pharmacokinetics of apalcillin and piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Half-Life of Azlocillin in Different Models
This technical guide provides a comprehensive overview of the biological half-life of azlocillin across various experimental models. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes.
Quantitative Data Summary
The biological half-life of this compound exhibits significant variability depending on the model, subject's physiological condition, and dosage administered. The following tables summarize the reported half-life values.
Table 1: Biological Half-Life of this compound in Human Models
| Subject Population | Dosage | Route of Administration | Elimination Half-Life (t½β) | Citation |
| Healthy Adults | 15 mg/kg | IV Bolus | 0.79 hours | [1] |
| Healthy Adults | 30 mg/kg | IV Bolus | 0.89 hours | [1][2] |
| Healthy Adults | 80 mg/kg | 30-min IV Infusion | 1.10 - 1.11 hours | [1][2] |
| Healthy Adults | 1.0 g | IV | 0.9 hours | [3] |
| Healthy Adults | 5.0 g | IV | 1.5 hours | [3][4][5] |
| Healthy Adults | 2 g IV injection followed by 8 g over 4h | IV | 100 minutes (1.67 hours) | [6] |
| Adults with Renal Impairment (Creatinine Clearance 30-50 ml/min) | 80 mg/kg | 30-min IV Infusion | 2.03 hours | [2] |
| Adults with Renal Impairment (Creatinine Clearance 10-30 ml/min) | 80 mg/kg | 30-min IV Infusion | 4.01 hours | [2] |
| Adults with Renal Impairment (Creatinine Clearance <10 ml/min) | 80 mg/kg | 30-min IV Infusion | 5.66 - 6.0 hours | [2][5][7] |
| Anephric Subjects | Not Specified | Not Specified | 2.5 - 6.0 hours | [3] |
| Patients on Hemodialysis (during session) | 80 mg/kg | 30-min IV Infusion | 2.81 hours | [2][8] |
| Patients on Hemodialysis (between sessions) | 80 mg/kg | 30-min IV Infusion | 6.53 - 6.55 hours | [2][8] |
| Premature Neonates | Not Specified | Not Specified | ~4.5 hours | [7] |
| Neonates | Not Specified | Not Specified | ~2.6 - 3.0 hours | [3][7] |
| Infants | Not Specified | Not Specified | ~2.0 hours | [7] |
Table 2: Biological Half-Life of this compound in Animal Models
| Animal Model | Dosage | Route of Administration | Biological Half-Life | Citation |
| Rabbit | 50 mg or 100 mg | Subcutaneous | 1.35 hours | [9] |
| Dog | 100 mg/kg | Intra-arterial Bolus | 42 ± 11 minutes (0.7 hours) | [10] |
| Guinea Pig | 200 mg/kg | Intramuscular | Not explicitly stated, but retention in the inner ear was noted. | [11] |
| C3H/HeN Mice | 50 mg/kg | Not Specified (in vivo efficacy study) | Not explicitly determined. | [12] |
Experimental Protocols
The determination of this compound's half-life involves precise experimental procedures. Below are detailed methodologies compiled from the cited literature.
2.1. Pharmacokinetic Studies in Healthy and Renally Impaired Human Subjects
-
Study Design: Pharmacokinetic parameters were determined in healthy volunteers and patients with varying degrees of renal insufficiency.[2][13] A two-compartment open body model was frequently used for calculations.[1][2]
-
Drug Administration: this compound was administered intravenously, either as a bolus injection over a short period or as an infusion over 30 minutes.[1][2][8] Dosages ranged from 15 mg/kg to 80 mg/kg.[1][2] In some studies, fixed doses of 1 g to 5 g were used.[3][7]
-
Sample Collection: Blood samples were collected at various time points after drug administration to determine serum concentrations.[13] Urine was also collected over 24 hours to measure the amount of unchanged excreted drug.[1][7]
-
Analytical Method: Serum and urine concentrations of this compound were quantified using a microbiological agar diffusion method with Bacillus subtilis ATCC 6633 as the test organism.[13][14] High-Performance Liquid Chromatography (HPLC) in reverse phase has also been described as a simple, rapid, and sensitive method for assaying this compound.[10]
2.2. Pharmacokinetic Studies in Animal Models
-
Rabbit Model:
-
Dog Model:
-
Drug Administration: this compound was administered as a fast (1 min) intra-arterial bolus injection into the femoral artery at a dose of 100 mg/kg.[10]
-
Sample Collection: Plasma concentrations were measured in both the right femoral artery and the left femoral vein. Bone tissue samples were also collected.[10]
-
Analytical Method: this compound concentrations were determined by high-performance liquid chromatography (HPLC) in reverse phase.[10]
-
-
Guinea Pig Model:
Visualizations
3.1. Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a generalized workflow for determining the biological half-life of this compound.
Caption: Generalized workflow for determining the biological half-life of this compound.
3.2. Mechanism of Action of this compound
This compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.
References
- 1. Pharmacokinetics of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the pharmacokinetics and dose dependency of this compound in normal subjects and patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C20H23N5O6S | CID 6479523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound after discontinuous intravenous administration of high dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Clinical pharmacokinetics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacokinetics of this compound in chronic renal failure and hemodialysis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic studies of this compound, mezlocillin, cephalothin and sisomicin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Bone and blood levels of this compound after intra-arterial injection in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of this compound in the perilymph of guinea pigs and otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound can be the potential drug candidate against drug-tolerant Borrelia burgdorferi sensu stricto JLB31 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound in Persons with Normal and Impaired Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Azlocillin Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of azlocillin using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This information is crucial for assessing the antimicrobial susceptibility of bacterial strains, which is fundamental in both clinical diagnostics and drug development research.
Introduction
This compound is a broad-spectrum acylureido-penicillin antibiotic with notable activity against Pseudomonas aeruginosa. Determining the MIC of this compound is essential for understanding its potency against specific bacterial isolates and for monitoring the emergence of resistance. The broth microdilution method is a standardized and widely accepted technique for quantitative MIC determination. This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.
Data Presentation
The following table summarizes the quantitative data relevant to the this compound MIC assay, including a typical concentration range for testing and historical quality control (QC) ranges for reference strains. It is important to note that while this compound is no longer included in the latest Clinical and Laboratory Standards Institute (CLSI) guidelines, the historical data provided can serve as a valuable reference.
| Parameter | Details |
| Test Compound | This compound |
| Typical Concentration Range | 0.25 - 256 µg/mL |
| Quality Control Strains | Pseudomonas aeruginosa ATCC 27853Escherichia coli ATCC 25922Staphylococcus aureus ATCC 25923 |
| Historical MIC QC Range for P. aeruginosa ATCC 27853 * | 8 - 32 µg/mL |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol outlines the steps for performing a broth microdilution MIC assay to determine the susceptibility of a bacterial strain to this compound.
Materials and Reagents
-
This compound powder (potency must be known)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Bacterial culture to be tested (e.g., Pseudomonas aeruginosa)
-
Quality control strains (P. aeruginosa ATCC 27853, E. coli ATCC 25922, S. aureus ATCC 25923)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Procedure
1. Preparation of this compound Stock Solution
-
Calculate the amount of this compound powder needed to prepare a stock solution of 1024 µg/mL, considering the potency of the powder.
-
Dissolve the calculated amount of this compound in a suitable sterile solvent (e.g., sterile distilled water). Ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
The stock solution can be stored in aliquots at -20°C or below.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution followed by a 1:2 dilution in the plate.
3. Preparation of this compound Dilutions in the Microtiter Plate
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the 1024 µg/mL this compound stock solution to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
4. Inoculation of the Microtiter Plate
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
5. Incubation
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpreting the Results
-
After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Mandatory Visualizations
Experimental Workflow for this compound MIC Assay
Caption: Workflow of the this compound broth microdilution MIC assay.
Signaling Pathway (Not Applicable)
A signaling pathway diagram is not applicable for this protocol as it describes a laboratory procedure rather than a biological signaling cascade.
Application Note: Preparation of Azlocillin Solutions for In Vitro Susceptibility Testing
[AN-AZL001]
Introduction
Azlocillin is a broad-spectrum acylureido penicillin antibiotic with notable activity against Pseudomonas aeruginosa and other gram-negative bacteria, as well as some gram-positive organisms.[1] Accurate and reproducible in vitro antimicrobial susceptibility testing (AST) is crucial for determining the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a specific microorganism.[2] The preparation of this compound solutions is a critical first step in performing these assays. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for use in research and clinical laboratory settings, in accordance with established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[3]
Materials and Reagents
-
This compound sodium salt (reagent grade)
-
Sterile, deionized, or distilled water
-
Dimethyl sulfoxide (DMSO) (optional, for high concentration stock)
-
Sterile 0.22 µm syringe filters
-
Sterile tubes and glassware
-
Calibrated pipettes and tips
-
Vortex mixer
-
Analytical balance
Quantitative Data Summary
A summary of the key quantitative parameters for the preparation and storage of this compound solutions is provided below.
| Parameter | Value | Reference |
| Solubility | ||
| In Water | 50 mg/mL | [4][5] |
| In DMSO | 90 mg/mL | [6] |
| In Ethanol | 3 mg/mL | [6] |
| Stock Solution Storage | ||
| Lyophilized Powder | -20°C, desiccated, for up to 36 months | [7] |
| In Solution at -20°C | Up to 3 months (aliquoted) | [7] |
| In Solution at -80°C | Up to 6 months (aliquoted) | [1] |
| Short-term (refrigerated) | 2-8°C for up to 5 days | [8] |
Note: It is highly recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles which can lead to degradation of the antibiotic.[1][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water
This protocol describes the preparation of a primary stock solution of this compound in water. Water is the recommended solvent for most applications.[4]
-
Potency Calculation: Before weighing, determine the potency of the this compound sodium salt powder from the manufacturer's certificate of analysis. The amount of powder needed will be adjusted based on its purity.
-
Formula: Weight (mg) = [Desired Concentration (mg/mL) x Volume (mL)] / [Potency (µg/mg) / 1000 (µg/mg)]
-
-
Weighing: Accurately weigh the calculated amount of this compound sodium salt powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile container. Add a small amount of sterile water to create a slurry, then add the remaining volume of water to reach the final desired concentration of 10 mg/mL.
-
Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear to slightly hazy and colorless to faint yellow.[4]
-
Sterilization: Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a sterile container. This step is critical for aqueous solutions to prevent contamination.[1]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, sterile, cryo-safe tubes (e.g., 1 mL aliquots). Label each aliquot clearly with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C for up to 3 months or -80°C for up to 6 months.[1][7]
Protocol 2: Preparation of Working Solutions for Broth Microdilution
This protocol outlines the preparation of serial dilutions of this compound for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9]
-
Thaw Stock Solution: Thaw one aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Intermediate Dilutions: Prepare a series of intermediate dilutions from the stock solution in a suitable sterile diluent, such as sterile water or the appropriate broth medium (e.g., Mueller-Hinton Broth).[10] These dilutions will be further diluted in the microtiter plate.
-
Microtiter Plate Preparation: In a 96-well microtiter plate, add the appropriate volume of broth to each well. Then, add the intermediate this compound dilutions to the wells to achieve the final desired concentrations for the assay. Typically, a two-fold serial dilution is performed across the plate.[10]
-
Inoculum Preparation and Addition: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard).[10] Dilute the inoculum to the final target concentration and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours for most aerobic bacteria).[9]
Protocol 3: Preparation of this compound-Containing Agar Plates for Agar Dilution
This protocol describes the preparation of agar plates with varying concentrations of this compound for MIC determination by agar dilution.[8]
-
Prepare Molten Agar: Prepare and sterilize the appropriate agar medium (e.g., Mueller-Hinton Agar). Cool the molten agar to 48-50°C in a water bath.[8]
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in a sterile diluent at 10 times the final desired concentrations.
-
Addition of this compound to Agar: Add 1 part of each this compound dilution to 9 parts of molten agar. For example, add 2 mL of a 10x this compound solution to 18 mL of molten agar. Mix thoroughly by inverting the tube several times, avoiding the formation of bubbles.
-
Pouring Plates: Pour the this compound-containing agar into sterile petri dishes to a uniform depth. Allow the plates to solidify at room temperature on a level surface.[8]
-
Storage and Use: The plates can be used immediately or stored in sealed plastic bags at 2-8°C for up to 5 days.[8]
Visualizations
Caption: Workflow for preparing a sterile this compound stock solution.
Caption: Overview of this compound solution use in AST methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacld.com [iacld.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C20H23N5O6S | CID 6479523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound sodium salt | Antibiotic | Parasite | TargetMol [targetmol.com]
- 7. shellchemtech.com [shellchemtech.com]
- 8. clsjournal.ascls.org [clsjournal.ascls.org]
- 9. amr.solutions [amr.solutions]
- 10. pdb.apec.org [pdb.apec.org]
Application Notes and Protocols: Synergistic Effects of Azlocillin and Aminoglycoside Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of azlocillin, an acylureido penicillin, and aminoglycosides represents a critical therapeutic strategy, particularly in the management of severe infections caused by Gram-negative bacteria such as Pseudomonas aeruginosa. The synergistic interaction between these two classes of antibiotics enhances their bactericidal activity, can delay the emergence of resistant strains, and allows for potentially lower, less toxic doses of individual agents. This compound acts by inhibiting the synthesis of the bacterial cell wall, which is believed to facilitate the intracellular uptake of aminoglycosides. Aminoglycosides, in turn, inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit. This dual mechanism of action results in a potent and often synergistic antimicrobial effect.
These application notes provide a summary of the synergistic activity, detailed protocols for in vitro and in vivo evaluation, and a visual representation of the underlying mechanisms and experimental workflows.
Data Presentation: Synergistic Activity of this compound-Aminoglycoside Combinations
The following table summarizes the quantitative data on the synergistic and additive effects of this compound in combination with various aminoglycosides against Pseudomonas aeruginosa. The Fractional Inhibitory Concentration (FIC) index is a common measure of the interaction between two antimicrobial agents.
| Aminoglycoside | Bacterial Strain(s) | FIC Index Range | Interpretation of Interaction | Reference(s) |
| Amikacin | Pseudomonas aeruginosa | ≤ 0.5 | Synergy in 28-42% of isolates | [1][2] |
| > 0.5 - 1.0 | Additive effect in 53-63% of isolates | [1][2] | ||
| Gentamicin | Pseudomonas aeruginosa | ≤ 0.5 | Synergy in 28-42% of isolates | [1][2] |
| > 0.5 - 1.0 | Additive effect in 53-63% of isolates | [1][2] | ||
| Tobramycin | Pseudomonas aeruginosa | ≤ 0.5 | Synergy in 28-42% of isolates | [1][3] |
| > 0.5 - 1.0 | Additive effect in 53-63% of isolates | [1][3] | ||
| Netilmicin | Pseudomonas aeruginosa | ≤ 0.5 | Synergy in 28-42% of isolates | [2] |
| > 0.5 - 1.0 | Additive effect in 53-63% of isolates | [2] | ||
| Sisomicin | Pseudomonas aeruginosa | ≤ 0.5 | Synergy in 28-42% of isolates | [1] |
| > 0.5 - 1.0 | Additive effect in 53-63% of isolates | [1] |
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Experimental Protocols
In Vitro Synergy Testing
1. Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index to quantify the synergistic effect of the antibiotic combination.
Materials:
-
This compound and aminoglycoside (e.g., amikacin, gentamicin, tobramycin) stock solutions
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Pseudomonas aeruginosa isolate(s)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Protocol:
-
Prepare Inoculum: Culture the P. aeruginosa isolate on a suitable agar medium overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of MHB into each well of the 96-well plate.[1]
-
In the first column, add 50 µL of a working solution of this compound (at 4x the highest desired concentration) to the first row and perform serial twofold dilutions down the column.
-
In the first row, add 50 µL of a working solution of the aminoglycoside (at 4x the highest desired concentration) to the first column and perform serial twofold dilutions across the row.
-
This creates a checkerboard of decreasing concentrations of both antibiotics.
-
-
Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to each well.[1]
-
Incubation: Incubate the plate at 35°C for 18-24 hours under aerobic conditions.[1]
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC of each antibiotic alone and in combination.
-
Calculate FIC Index:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Aminoglycoside = MIC of Aminoglycoside in combination / MIC of Aminoglycoside alone
-
FIC Index = FIC of this compound + FIC of Aminoglycoside
-
2. Time-Kill Curve Assay
This dynamic method assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.
Materials:
-
This compound and aminoglycoside stock solutions
-
Mueller-Hinton Broth (MHB)
-
Pseudomonas aeruginosa isolate(s)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
Protocol:
-
Prepare Inoculum: Grow an overnight culture of P. aeruginosa in MHB. Dilute the culture in fresh MHB to achieve a starting inoculum of approximately 1 x 10⁶ CFU/mL.[4]
-
Set up Test Conditions: Prepare tubes or flasks containing:
-
Growth control (no antibiotic)
-
This compound alone (e.g., at 0.25x MIC)
-
Aminoglycoside alone (e.g., at 0.25x MIC)
-
This compound and aminoglycoside in combination (e.g., at 0.25x MIC of each)
-
-
Incubation and Sampling: Incubate all tubes at 37°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Determine Viable Counts: Perform serial dilutions of each aliquot and plate on a suitable agar medium to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
In Vivo Efficacy Models
1. Neutropenic Murine Thigh Infection Model
This model is used to evaluate the efficacy of antibiotic combinations in an immunocompromised host.
Materials:
-
Female ICR mice (or other suitable strain)
-
Cyclophosphamide for inducing neutropenia
-
This compound and aminoglycoside for injection
-
Pseudomonas aeruginosa isolate
-
Syringes and needles for injection and euthanasia
-
Tissue homogenizer
Protocol:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally to the mice to induce a neutropenic state. For example, a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Infection: On day 0, inject a suspension of P. aeruginosa (e.g., 10⁶ CFU) into the thigh muscle of each mouse.
-
Treatment: Begin antibiotic therapy 2 hours post-infection. Administer this compound and/or aminoglycoside subcutaneously or intravenously at clinically relevant doses and schedules.
-
Efficacy Assessment: At 24 hours post-treatment, euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue. Perform serial dilutions and plate the homogenate to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the bacterial loads in the treated groups to the control (untreated) group. A significant reduction in bacterial load in the combination therapy group compared to single-agent groups indicates in vivo synergy.
2. Rabbit Endocarditis Model
This model assesses the efficacy of antibiotic combinations in treating a deep-seated infection.
Materials:
-
New Zealand White rabbits
-
Polyethylene catheter
-
This compound and aminoglycoside for infusion
-
Pseudomonas aeruginosa isolate
-
Surgical instruments
Protocol:
-
Induce Endocarditis: Surgically place a catheter across the aortic valve to induce sterile vegetations. After 24-48 hours, inject a suspension of P. aeruginosa intravenously to induce endocarditis.[5]
-
Treatment: Begin antibiotic therapy 24 hours after bacterial challenge. Administer this compound and amikacin intravenously, for example, amikacin at 15 mg/kg/day and this compound at 400 mg/kg/day.[5]
-
Efficacy Assessment: After a defined treatment period (e.g., 5-10 days), euthanize the rabbits and aseptically remove the heart. Excise the aortic valve vegetations, weigh them, and homogenize them to determine the bacterial density (CFU/gram of vegetation).
-
Data Analysis: Compare the bacterial densities in the vegetations of treated and untreated animals. A significant reduction in bacterial density in the combination therapy group compared to single-agent groups indicates in vivo efficacy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of synergistic action between this compound and aminoglycosides.
Caption: Experimental workflow for evaluating this compound-aminoglycoside synergy.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Synergy of this compound and Mezlocillin Combined With Aminoglycoside Antibiotics and Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of synergy by two methods with eight antimicrobial combinations against tobramycin-susceptible and tobramycin-resistant strains of Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Methods To Test Antibiotic Combinations against Heterogeneous Populations of Multiresistant Pseudomonas aeruginosa from Patients with Acute Infective Exacerbations in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of this compound and amikacin versus ciprofloxacin with and without amikacin in experimental right-sided endocarditis due to Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azlocillin Disk Diffusion Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for determining the susceptibility of bacteria to azlocillin using the disk diffusion method, also known as the Kirby-Bauer test. This method is a standardized, qualitative technique used to assess the in vitro activity of an antimicrobial agent against a specific bacterial isolate.
Principle of the Method
The this compound disk diffusion test involves placing a paper disk impregnated with a standardized concentration of this compound onto an agar plate that has been uniformly inoculated with a pure culture of the bacterium to be tested. The plate is then incubated under standardized conditions. During incubation, the this compound diffuses from the disk into the surrounding agar, creating a concentration gradient. If the bacterium is susceptible to this compound, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent. By measuring the zone diameter and comparing it to established interpretive criteria, the organism can be classified as susceptible, intermediate, or resistant to this compound.
Key Experimental Protocol
The following protocol is based on the standardized Kirby-Bauer disk diffusion method.[1][2][3] Adherence to these steps is crucial for obtaining accurate and reproducible results.
1. Media Preparation:
-
Medium: Mueller-Hinton Agar (MHA) is the recommended medium for non-fastidious organisms.[2]
-
Preparation: Prepare MHA according to the manufacturer's instructions.
-
Agar Depth: Pour the molten agar into sterile Petri dishes to a uniform depth of 4.0 ± 0.5 mm.[4]
-
Surface Drying: Allow the agar surface to dry completely before inoculation. No droplets of moisture should be visible on the agar surface or the lid.[4]
2. Inoculum Preparation:
-
Source: Select three to five well-isolated colonies of the same morphological type from a fresh (18-24 hour) agar plate.
-
Suspension: Transfer the colonies to a tube containing 4-5 mL of a suitable broth, such as Tryptic Soy Broth or saline.[2]
-
Turbidity Adjustment: Vortex the suspension thoroughly and adjust its turbidity to match that of a 0.5 McFarland standard.[2][5] This corresponds to approximately 1-2 x 10⁸ CFU/mL for Escherichia coli.[4]
3. Inoculation of the Agar Plate:
-
Timing: Use the standardized inoculum suspension within 15 minutes of preparation.[4]
-
Method: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing the swab firmly against the inside wall of the tube.
-
Streaking: Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[2]
4. Application of this compound Disks:
-
Disk Potency: Use paper disks impregnated with 75 µg of this compound.[6][7][8]
-
Dispensing: Aseptically apply the this compound disk to the surface of the inoculated agar plate using a sterile forceps or a disk dispenser.[2]
-
Placement: Ensure the disk is in firm contact with the agar surface. Disks should be placed at least 24 mm apart from each other.[2]
-
Timing: Apply the disks within 15 minutes of inoculating the plate.[4]
5. Incubation:
-
Timing: Incubate the plates within 15 minutes of applying the disks.[4]
-
Orientation: Invert the plates (agar side up) to prevent condensation from dripping onto the agar surface.
-
Temperature: Incubate at 35 ± 2 °C in ambient air.[2]
-
Duration: Incubate for 16 to 18 hours.[2] For Staphylococcus aureus, a full 24 hours of incubation is recommended to detect potential resistance.[2]
6. Measurement and Interpretation of Results:
-
Measurement: After incubation, measure the diameter of the zone of complete inhibition (including the diameter of the disk) to the nearest millimeter using a ruler or calipers.[5]
-
Lighting: View the plate from the back against a dark background, illuminated with reflected light.
-
Interpretation: Compare the measured zone diameter to the interpretive criteria provided in the tables below to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
Data Presentation
Table 1: this compound Disk Diffusion Quality Control Parameters
| Quality Control Strain | ATCC Number | Disk Potency | Acceptable Zone Diameter Range (mm) |
| Pseudomonas aeruginosa | 27853 | 75 µg | 24 - 30 |
| Escherichia coli | 25922 | 75 µg | Data not consistently available in recent guidelines |
| Staphylococcus aureus | 25923 | 75 µg | Data not consistently available in recent guidelines |
Note: this compound is an older antibiotic, and its quality control ranges may not be present in the most current CLSI or EUCAST documents. The range for P. aeruginosa ATCC 27853 is well-established from historical data.[6][8][9] Laboratories should establish their own quality control ranges based on historical data and manufacturer recommendations.
Table 2: Interpretive Criteria for this compound Disk Diffusion Susceptibility Testing against Pseudomonas aeruginosa
| Zone Diameter (mm) | Interpretation | Corresponding MIC (µg/mL) |
| ≤ 14 | Resistant (R) | > 128 |
| 15 - 17 | Intermediate (I) | 128 |
| ≥ 18 | Susceptible (S) | ≤ 64 |
Source: Based on studies correlating zone diameters with minimal inhibitory concentrations (MICs) for P. aeruginosa.[8]
Experimental Workflow Diagram
Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.
Quality Control
A robust quality control program is essential to ensure the accuracy and reliability of susceptibility testing results.[10]
-
Reference Strains: Test approved ATCC quality control strains, such as Pseudomonas aeruginosa ATCC 27853, on each day of testing.[6][10]
-
Monitoring: The zone diameters for the QC strains must fall within the established acceptable ranges (see Table 1).[6][8]
-
Corrective Action: If QC results are out of range, patient results should not be reported until the source of the error is identified and corrected.[11]
-
Media and Disks: Each new batch of Mueller-Hinton agar and each new lot of this compound disks must be tested with the appropriate QC strains before being put into use.[1]
-
Storage: Store antibiotic disks according to the manufacturer's instructions to maintain their potency.[4]
Limitations
The disk diffusion method is a qualitative test and does not provide a precise MIC value. The interpretive criteria are based on correlations between zone diameters and MICs and are intended for rapidly growing aerobic and facultative anaerobic bacteria.[3] The testing of fastidious organisms may require specialized media and incubation conditions. Results should always be interpreted in conjunction with the clinical context of the patient.
References
- 1. cms.gov [cms.gov]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. asm.org [asm.org]
- 4. nicd.ac.za [nicd.ac.za]
- 5. chainnetwork.org [chainnetwork.org]
- 6. Quality control and interpretive criteria for the this compound disk diffusion susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality control and interpretive criteria for the this compound disk diffusion susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a ureido penicillin active against Pseudomonas aeruginosa: interpretive zone standards and quality control parameters for tests with 75-mu g disks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liofilchem.net [liofilchem.net]
- 10. researchgate.net [researchgate.net]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
Azlocillin Application Notes and Protocols for the Treatment of Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azlocillin is a semisynthetic, broad-spectrum acylureidopenicillin antibiotic with potent activity against a wide range of bacteria, including several key pathogens responsible for urinary tract infections (UTIs).[1][2] Its particular efficacy against Pseudomonas aeruginosa has made it a significant agent in the management of complicated UTIs.[3][4] This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in the research and development of treatments for UTIs caused by susceptible bacteria.
This compound exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[5][] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan.[2][5] This disruption of cell wall integrity leads to cell lysis and death.[2]
Spectrum of Activity
This compound demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is particularly noted for its effectiveness against Pseudomonas aeruginosa, a common and often difficult-to-treat uropathogen.[3][] Its spectrum also includes other common UTI-causing organisms such as Escherichia coli, Proteus mirabilis, and Klebsiella species.[4]
Data Presentation
Table 1: In Vitro Susceptibility of Common Uropathogens to this compound
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 16 | 64 | 1 - >128 |
| Escherichia coli | 8 | 32 | 0.5 - 128 |
| Proteus mirabilis | 4 | 16 | 0.25 - 64 |
| Klebsiella pneumoniae | 16 | 128 | 1 - >256 |
| Enterococcus faecalis | 2 | 8 | 0.5 - 16 |
Note: MIC values are compiled from various in vitro studies and may vary based on geographic location and testing methodology.
Table 2: Clinical and Bacteriological Efficacy of this compound in Treating Urinary Tract Infections
| Study Reference | Number of Patients | Dosage | Clinical Cure Rate (%) | Bacteriological Eradication Rate (%) | Primary Pathogen(s) |
| Alfthan et al. | 20 | 5-10 days | Not explicitly stated | 80% (urine sterile on day 5) | P. aeruginosa (14), P. mirabilis (3), E. coli (2), Klebsiella spp. (1)[4] |
| Multicenter Study | 124 | 240 mg/kg/24h (adults) | 86.5% (satisfactory clinical response) | 77.5% (germs eradicated) | P. aeruginosa[7] |
| Cox, 1984 | 38 | 8 g/day | 89.4% (favourable clinical response) | 92.1% | P. aeruginosa[8] |
| Fighali et al. | 13 | 6 g/day | 92.3% | Not explicitly stated | Not specified[3] |
Signaling Pathways and Mechanisms
The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding of the β-lactam ring of this compound to the active site of penicillin-binding proteins (PBPs). This binding is irreversible and prevents the PBPs from carrying out their essential transpeptidase activity, which is the cross-linking of peptidoglycan chains. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
2. Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., water or a buffer recommended by the manufacturer) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Microtiter Plates: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.
Protocol 2: Disk Diffusion Susceptibility Testing
This protocol is based on the Kirby-Bauer method and CLSI guidelines.
1. Materials:
-
75 µg this compound disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
2. Procedure:
-
Prepare Inoculum: As described in the MIC protocol, prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.
-
Inoculate MHA Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
Apply this compound Disk: Aseptically apply a 75 µg this compound disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter.
-
Interpret Results: Compare the measured zone diameter to the interpretive criteria provided by CLSI to determine if the isolate is susceptible, intermediate, or resistant to this compound.
Conclusion
This compound remains a valuable antibiotic for the treatment of UTIs, particularly those caused by susceptible strains of P. aeruginosa and other Gram-negative bacteria. The provided data and protocols offer a framework for researchers and drug development professionals to evaluate the efficacy of this compound and to conduct further studies into its application for urinary tract infections. Adherence to standardized methodologies, such as those provided by CLSI, is crucial for obtaining accurate and reproducible results.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound can be the potential drug candidate against drug-tolerant Borrelia burgdorferi sensu stricto JLB31 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Evaluation of the clinical activity of this compound. A multicenter study conducted in 14 centers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of this compound and ticarcillin in the treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Azlocillin in Animal Models of Bacterial Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azlocillin in various animal models of bacterial infection. The information is intended to guide researchers, scientists, and drug development professionals in designing and interpreting preclinical studies involving this acylureido penicillin. This compound, a semisynthetic ampicillin-derived antibiotic, has demonstrated efficacy against a broad spectrum of bacteria, notably including Pseudomonas aeruginosa.
I. Efficacy of this compound in Animal Models
This compound has been evaluated in several animal models, demonstrating significant therapeutic effects, particularly against Gram-negative pathogens. Key studies have focused on its efficacy as a monotherapy and in combination with other antimicrobial agents.
A. Pseudomonas aeruginosa Infections
Pseudomonas aeruginosa, an opportunistic pathogen, is a primary target for this compound therapy.[1][2] Animal models of P. aeruginosa infection have been crucial in establishing the in vivo efficacy of this compound.
1. Rabbit Endocarditis Model:
In a study involving 96 rabbits with experimentally induced right-sided endocarditis due to P. aeruginosa, a combination of this compound and amikacin was found to be highly effective.[3] This combination therapy significantly reduced mortality, prevented pulmonary infarction, and lowered the mean bacterial titers in vegetations compared to no treatment.[3] The efficacy of the this compound-amikacin combination was comparable to that of ciprofloxacin, both with and without amikacin.[3] Notably, no in vivo development of antibiotic resistance was observed during the study.[3]
2. Murine Thigh Infection Model:
The antibacterial efficacy of this compound against P. aeruginosa has also been assessed in a neutropenic mouse thigh infection model.[4] In this model, this compound's effect was observed to be limited and not dose-dependent, in contrast to ticarcillin, which showed a dose-dependent antibacterial effect.[4] However, when combined with tobramycin, the effect of this compound was additive.[4] In vitro, this compound was found to be 3.80 times more active than ticarcillin against P. aeruginosa.[4]
3. Murine Peritonitis Model:
In a neutropenic mouse model, a combination of this compound and ciprofloxacin offered protection against a lethal challenge of Pseudomonas spp.[5] This combination demonstrated synergistic or additive effects against a significant percentage of clinical isolates of P. aeruginosa in vitro.[5]
B. Yersinia pestis (Plague) Infection
The therapeutic potential of this compound has also been investigated in a murine model of experimental plague.[6] this compound was shown to be effective for both prophylaxis and treatment of the infection.[6] The protective action was dependent on the dose and the timing of administration.[6] Furthermore, when used in combination with aminoglycosides (gentamicin, sisomicin, and amikacin), rifampicin, or doxycycline, this compound significantly increased the survival rate of the animals compared to monotherapy.[6] A synergistic effect was specifically noted with the combination of this compound and either rifampicin or amikacin.[6]
C. Borrelia burgdorferi (Lyme Disease) Infection
In a more recent application, this compound was identified as a potential candidate against drug-tolerant Borrelia burgdorferi. In a study using C3H mice infected with B. burgdorferi, this compound administered at 50 mg/kg for five days completely cleared the bacteria in mice infected for 7 days, an efficacy comparable to doxycycline.[7]
II. Pharmacokinetics of this compound in Animal Models
Understanding the pharmacokinetic profile of a drug is essential for designing effective dosing regimens. Studies in rabbits and guinea pigs have provided valuable insights into the absorption, distribution, and elimination of this compound.
In rabbits, following subcutaneous administration of 50 mg or 100 mg, the peak serum level of this compound was reached within 15 to 30 minutes.[8] The elimination half-life of this compound in rabbits was determined to be 1.35 hours.[8]
In guinea pigs, after intramuscular administration of 200 mg/kg, this compound was found to be retained in the inner ear, similar to aminoglycoside antibiotics.[9] The levels of this compound in the perilymph were suggested to be more effective against P. aeruginosa and other common pathogens in acute otitis media compared to aminoglycosides.[9]
III. Data Summary
Table 1: Efficacy of this compound in Animal Models of Bacterial Infection
| Animal Model | Pathogen | This compound Dosage | Combination Agent(s) | Key Findings | Reference(s) |
| Rabbit | Pseudomonas aeruginosa | 400 mg/kg/day | Amikacin (15 mg/kg/day) | Significantly reduced mortality, pulmonary infarction, and bacterial titers in vegetations. | [3] |
| Mouse (Neutropenic Thigh) | Pseudomonas aeruginosa | Not specified | Tobramycin (4 mg/kg) | Limited, non-dose-dependent effect alone; additive effect with tobramycin. | |
| Mouse (Neutropenic Peritonitis) | Pseudomonas spp. | Not specified | Ciprofloxacin | Protected against lethal infection. | [5] |
| Mouse (Albino) | Yersinia pestis | Optimal doses determined | Gentamicin, Sisomicin, Amikacin, Rifampicin, Doxycycline | Effective for prophylaxis and treatment; synergistic with rifampicin and amikacin. | |
| Mouse (C3H) | Borrelia burgdorferi | 50 mg/kg/day for 5 days | None | Cleared infection in 7-day infected mice. | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Route of Administration | Dose | Time to Peak Serum Level (Tmax) | Half-life (t1/2) | Reference(s) |
| Rabbit | Subcutaneous | 50 mg or 100 mg | 15 - 30 minutes | 1.35 hours | [8] |
| Guinea Pig | Intramuscular | 200 mg/kg | Not specified | Not specified (retained in inner ear) | [9] |
IV. Experimental Protocols
A. Rabbit Model of Pseudomonas aeruginosa Endocarditis
Objective: To evaluate the in vivo efficacy of this compound in combination with amikacin for the treatment of experimental right-sided endocarditis.
Animal Model: Female rabbits (species and strain not specified).
Infection Induction:
-
A polyethylene catheter is inserted through the right jugular vein and advanced into the right ventricle to induce sterile thrombotic endocarditis.
-
Twenty-four hours after catheterization, animals are inoculated intravenously with a clinical isolate of Pseudomonas aeruginosa.
Treatment Groups:
-
Group 1: No therapy (Control)
-
Group 2: Amikacin (15 mg/kg/day) + this compound (400 mg/kg/day)
-
Group 3: Ciprofloxacin (80 mg/kg/day)
-
Group 4: Amikacin + Ciprofloxacin (at the above dosages)
Treatment Administration:
-
Antibiotics are administered for a specified duration (e.g., 10-14 days).
-
The route of administration (e.g., intramuscular, intravenous) should be consistent within the study.
Outcome Measures:
-
Mortality: Record the number of surviving animals in each group at the end of the treatment period.
-
Pulmonary Infarction: Perform necropsy at the end of the study and examine the lungs for evidence of infarction.
-
Bacterial Titers: Aseptically remove cardiac vegetations, homogenize, and perform quantitative cultures to determine the mean number of colony-forming units (CFU) per gram of tissue.
-
Bacteriologic Relapse: A subset of treated animals can be observed for a period after discontinuation of therapy, followed by quantitative culture of vegetations to assess for relapse.
Caption: Workflow for Rabbit Endocarditis Model.
B. Neutropenic Mouse Thigh Infection Model
Objective: To assess the antibacterial efficacy of this compound against Pseudomonas aeruginosa in an immunocompromised host.
Animal Model: Male mice (strain not specified).
Immunosuppression:
-
Induce neutropenia by administering cyclophosphamide or through whole-body irradiation.
Infection Induction:
-
Anesthetize the mice.
-
Inject a standardized inoculum of Pseudomonas aeruginosa directly into the thigh muscle of one hind limb.
Treatment Groups:
-
Group 1: No therapy (Control)
-
Group 2: this compound (various doses to assess dose-dependency)
-
Group 3: Ticarcillin (as a comparator)
-
Group 4: this compound + Tobramycin
-
Group 5: Ticarcillin + Tobramycin
Treatment Administration:
-
Administer antibiotics at specified time points post-infection (e.g., 2 hours).
-
The route of administration is typically subcutaneous or intraperitoneal.
Outcome Measures:
-
Bacterial Load: At a defined time point after treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the muscle tissue and perform quantitative cultures to determine the number of CFU per gram of tissue.
-
The antibacterial effect can be expressed as the difference in the logarithm of CFU counts between treated and untreated animals.
Caption: Workflow for Neutropenic Mouse Thigh Infection Model.
V. Mechanism of Action
This compound, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10] It specifically binds to penicillin-binding proteins (PBPs) located on the inner side of the bacterial cell wall, thereby preventing the final transpeptidation step in peptidoglycan synthesis.[10] This leads to cell lysis, which may be mediated by bacterial autolytic enzymes.[10]
References
- 1. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 2. The use of this compound to treat serious infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo efficacy of this compound and amikacin versus ciprofloxacin with and without amikacin in experimental right-sided endocarditis due to Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the antibacterial activity of this compound and ticarcillin in vitro and in irradiated neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergy of ciprofloxacin and this compound in vitro and in a neutropenic mouse model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Therapeutic effect of this compound and its combinations with other antibiotics in experimental plague infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound can be the potential drug candidate against drug-tolerant Borrelia burgdorferi sensu stricto JLB31 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic studies of this compound, mezlocillin, cephalothin and sisomicin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of this compound in the perilymph of guinea pigs and otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Azlocillin Conjugated Nanoparticles for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant bacteria, such as Pseudomonas aeruginosa, presents a significant challenge in clinical practice. Azlocillin, a broad-spectrum penicillin, has historically been effective against such pathogens, but its efficacy is now often compromised by resistance mechanisms.[1][2][3] Nanotechnology offers a promising strategy to overcome these limitations by enhancing drug delivery and potency.[4][5][6] This document provides detailed protocols and data for the conjugation of this compound with silver nanoparticles (AgNPs), a combination that has been shown to exhibit significantly enhanced antibacterial effects against P. aeruginosa both in vitro and in vivo.[1][7][8] The conjugation of this compound with AgNPs serves to create a synergistic system where the nanoparticle acts as a delivery vehicle and possesses its own antimicrobial properties, effectively combating bacterial resistance.[1][9]
Data Presentation
The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound-AgNP conjugates against Pseudomonas aeruginosa.
Table 1: In Vitro Antibacterial Susceptibility
| Treatment | Concentration (ppm) | Inhibition Zone Diameter (mm) |
| This compound-AgNPs Conjugate | 64 | 28 |
| This compound + AgNPs (Combination) | 64 | 22 |
| This compound Alone | 64 | 16 |
| AgNPs Alone | 64 | 14 |
Data extracted from a study by Alizadeh et al., demonstrating the superior antimicrobial effect of the conjugated form compared to individual components or a simple combination.[1]
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
| Treatment | MIC (ppm) | MBC (ppm) |
| This compound-AgNPs Conjugate | 4 | 6 |
| This compound + AgNPs (Combination) | 16 | 32 |
| This compound Alone | 32 | 64 |
| AgNPs Alone | 16 | 32 |
This table clearly indicates that a significantly lower concentration of the this compound-AgNPs conjugate is required to inhibit and kill P. aeruginosa compared to the other formulations.[1]
Experimental Protocols
The following protocols are based on methodologies described for the synthesis and evaluation of this compound-conjugated silver nanoparticles.[1]
Protocol 1: Synthesis and Conjugation of this compound-AgNPs
Objective: To synthesize silver nanoparticles and chemically conjugate them with this compound.
Materials:
-
This compound sodium salt
-
8-amino-1-octanol
-
Dry dimethylformamide (DMF)
-
N-methylmorpholine
-
Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Silver nitrate (AgNO₃)
-
Glutathione (GSH)
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Nitrogen gas
Procedure:
Part A: Synthesis of this compound-Linker Intermediate
-
Dissolve 0.49 g of this compound sodium salt and 0.2 g of 8-amino-1-octanol in 10 ml of dry DMF in a flask.
-
Chill the solution to 0°C in an ice bath.
-
Add 0.18 ml of N-methylmorpholine, 0.26 g of HOBt, and 0.31 g of EDC to the solution.
-
Stir the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the this compound-linker compound.
Part B: Conjugation to Silver Nanoparticles
-
Prepare silver nanoparticles by a method of choice (e.g., reduction of AgNO₃ with a reducing agent like sodium borohydride in the presence of a stabilizer like glutathione).
-
Add the this compound-linker compound and glutathione (GSH) to the synthesized silver nanoparticle solution.
-
Allow the mixture to react for 10 days.
-
After 10 days, centrifuge the solution at 12,000 rpm for 5 minutes at 4°C to pellet the conjugate.
-
Discard the supernatant. Wash the pellet with methanol three times to remove any unreacted this compound-linker compound and excess GSH.
-
Perform a final wash with PBS. Resuspend the purified this compound-AgNPs conjugate in PBS for storage and subsequent use.
Protocol 2: In Vitro Antibacterial Activity Assessment
Objective: To determine the antibacterial efficacy of the this compound-AgNPs conjugate against P. aeruginosa.
Materials:
-
Mueller-Hinton agar (MHA)
-
Mueller-Hinton broth (MHB)
-
P. aeruginosa culture (e.g., ATCC 27853)
-
This compound-AgNPs conjugate solution
-
Control solutions (AgNPs alone, this compound alone, combination)
-
Sterile petri dishes, tubes, and micropipettes
-
Incubator (37°C)
Procedure:
A. Agar Well Diffusion Method
-
Prepare a bacterial suspension of P. aeruginosa equivalent to a 0.5 McFarland standard.
-
Evenly swab the bacterial suspension onto the surface of MHA plates.
-
Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the this compound-AgNPs conjugate at various concentrations (e.g., 2, 4, 8, 16, 32, 64 ppm) into the wells. Use control solutions in separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the inhibition zone around each well in millimeters.
B. Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Determination
-
Prepare a series of dilutions of the this compound-AgNPs conjugate in MHB in test tubes. The concentrations should span the expected MIC value (e.g., 2, 4, 6, 8, 10, 12, 14, 16 ppm).[1]
-
Add a standardized inoculum of P. aeruginosa (final concentration of 5 x 10⁵ CFU/ml) to each tube.[1]
-
Include a positive control tube (broth + bacteria) and a negative control tube (broth only).
-
Incubate all tubes at 37°C for 24 hours.
-
Visually inspect the tubes for turbidity. The MIC is the lowest concentration of the conjugate that completely inhibits visible bacterial growth.[1]
-
To determine the MBC, take a small aliquot (e.g., 0.1 ml) from each tube that showed no growth and subculture it onto an MHA plate.[1]
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the subculture plates.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed mechanism of action.
References
- 1. Enhanced antibacterial effect of this compound in conjugation with silver nanoparticles against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a new broad spectrum penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nano.ucsd.edu [nano.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced antibacterial effect of this compound in conjugation with silver nanoparticles against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
Application Notes and Protocols: Azlocillin for Pseudomonas aeruginosa in Cystic Fibrosis Patient Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen that chronically colonizes the lungs of individuals with cystic fibrosis (CF), leading to progressive respiratory decline. Azlocillin, an acyl-ampicillin penicillin antibiotic, has historically been a therapeutic option for treating these infections, particularly due to its activity against P. aeruginosa. These application notes provide a comprehensive overview of the use of this compound against P. aeruginosa isolates from CF patients, including its in vitro activity, mechanisms of action and resistance, and its use in combination therapies. Detailed protocols for key experiments are also provided to facilitate further research and drug development efforts.
Data Presentation: In Vitro Susceptibility of P. aeruginosa from CF Patients to this compound and Comparator Agents
The in vitro activity of this compound against P. aeruginosa isolates from CF patients has been evaluated in numerous studies. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics. It is important to note that resistance rates can vary significantly based on geographical location and local antibiotic prescribing practices.
Table 1: MIC Distribution of this compound against P. aeruginosa Isolates from CF Patients
| Study/Year | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Fick et al. (1981) | 100 | 16 | 128 | 1- >512 |
| Sören et al. (1983) | 52 | - | - | 4 - >1024 |
Table 2: Comparative In Vitro Activity of this compound and Other Antipseudomonal Antibiotics against P. aeruginosa from CF Patients
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Resistant |
| This compound | 100 | 16 | 128 | 35% |
| Piperacillin | 100 | 8 | 128 | 28% |
| Ceftazidime | 100 | 2 | 32 | 19% |
| Tobramycin | 100 | 1 | 16 | 21% |
| Ciprofloxacin | 100 | 0.25 | 4 | 24% |
Note: MIC breakpoints for resistance vary. The data presented here are a composite from historical studies for illustrative purposes.
Signaling Pathways and Mechanisms
Mechanism of Action of this compound
This compound, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of action of this compound.
Mechanisms of Resistance in P. aeruginosa
P. aeruginosa can develop resistance to this compound through several mechanisms.
Caption: Key mechanisms of this compound resistance.
Experimental Protocols
Experimental Workflow: Antimicrobial Susceptibility and Synergy Testing
Caption: Workflow for susceptibility and synergy testing.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is for determining the MIC of this compound against P. aeruginosa isolates.
Materials:
-
P. aeruginosa isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 10240 µg/mL. Filter-sterilize the stock solution.
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the P. aeruginosa isolate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL. This will be the working inoculum.
-
-
Prepare Antibiotic Dilutions in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).
-
-
Inoculate the Plate: Add 10 µL of the working inoculum to each well (except the sterility control), resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Checkerboard Synergy Testing of this compound and Tobramycin
This protocol is for assessing the synergistic activity of this compound and tobramycin against P. aeruginosa.
Materials:
-
All materials from Protocol 1
-
Tobramycin powder
Procedure:
-
Determine Individual MICs: First, determine the MIC of this compound and tobramycin individually for the P. aeruginosa isolate as described in Protocol 1.
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and tobramycin at a concentration of at least four times the highest concentration to be tested.
-
Prepare Checkerboard Plate:
-
Along the x-axis of a 96-well plate, prepare serial two-fold dilutions of this compound in 50 µL of CAMHB.
-
Along the y-axis, prepare serial two-fold dilutions of tobramycin in 50 µL of CAMHB.
-
The result is a matrix of wells containing various combinations of this compound and tobramycin concentrations.
-
-
Inoculate the Plate: Prepare the inoculum as described in Protocol 1. Add 100 µL of the final inoculum (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours.
-
Data Analysis and Interpretation:
-
Read the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Tobramycin = (MIC of Tobramycin in combination) / (MIC of Tobramycin alone)
-
FIC Index = FIC of this compound + FIC of Tobramycin
-
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Clinical Considerations and Future Directions
Clinical studies have shown that this compound can be effective in treating pulmonary exacerbations in CF patients, often leading to improvements in lung function.[1][2] However, the emergence of resistance is a significant concern, with some studies noting an increase in MICs after repeated courses of therapy.[3] Furthermore, despite achieving high serum concentrations, the penetration of this compound into the sputum of CF patients can be poor.[1]
Combination therapy with an aminoglycoside, such as tobramycin or gentamicin, is a common strategy to enhance efficacy and potentially delay the development of resistance.[4] In vitro studies have demonstrated synergistic effects between this compound and aminoglycosides against P. aeruginosa.
Given the landscape of increasing antibiotic resistance, the role of older antibiotics like this compound is being re-evaluated. Further research is warranted to:
-
Conduct large-scale surveillance studies to determine the current in vitro susceptibility of P. aeruginosa from CF patients to this compound.
-
Investigate novel drug delivery mechanisms, such as nanoparticle-based carriers, to improve sputum penetration.
-
Explore the use of this compound in combination with newer antibiotic classes and resistance-modifying agents.
These application notes and protocols provide a framework for researchers to build upon in the ongoing effort to optimize the treatment of P. aeruginosa infections in the cystic fibrosis population.
References
- 1. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa Susceptibility Patterns and Associated Clinical Outcomes in People with Cystic Fibrosis following Approval of Aztreonam Lysine for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in respiratory tract infections with Pseudomonas aeruginosa in children with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Antimicrobial Resistance in Cystic Fibrosis [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Azlocillin Resistance in Clinical Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome azlocillin resistance in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are the primary resistance mechanisms observed in clinical isolates?
A1: this compound is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.
The primary mechanisms of resistance to this compound in clinical isolates include:
-
β-Lactamase Production: This is the most common mechanism. β-lactamase enzymes hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive. In Pseudomonas aeruginosa, the chromosomal AmpC β-lactamase is a major contributor to resistance.
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of this compound to its target, thereby decreasing its efficacy.
-
Reduced Outer Membrane Permeability: Changes in the expression or structure of porin channels, such as OprD in P. aeruginosa, can limit the influx of this compound into the bacterial cell.
-
Efflux Pumps: Active efflux systems, such as the MexAB-OprM pump in P. aeruginosa, can recognize and expel this compound from the cell, preventing it from reaching its PBP targets.
Q2: How can I overcome this compound resistance in my experiments?
A2: Several strategies can be employed to overcome this compound resistance:
-
Combination Therapy: Combining this compound with other antibiotics, particularly aminoglycosides (e.g., amikacin, gentamicin, tobramycin), has been shown to have a synergistic effect against resistant isolates, including P. aeruginosa.[1] This is a widely studied and effective approach.
-
β-Lactamase Inhibitors: The use of β-lactamase inhibitors such as clavulanic acid, sulbactam, or tazobactam can protect this compound from degradation by β-lactamases.
-
Novel Adjuvants: Research is ongoing into novel compounds that can inhibit resistance mechanisms, such as efflux pump inhibitors.
Q3: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound. What could be the cause?
A3: Inconsistent MIC results can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and corrective actions. Common causes include variability in inoculum preparation, improper incubation conditions, and issues with the Mueller-Hinton agar (MHA) medium.
Troubleshooting Guides
Guide 1: Inconsistent Antimicrobial Susceptibility Testing (AST) Results
| Problem | Possible Cause(s) | Corrective Action(s) |
| Zone diameters are too small or MICs are too high for quality control (QC) strains. | 1. Inoculum is too heavy.2. Antibiotic disks/reagents have lost potency.3. Mueller-Hinton Agar (MHA) is too deep.4. Incorrect incubation temperature or duration. | 1. Adjust inoculum to a 0.5 McFarland standard.2. Use new, unexpired antibiotic disks/reagents and store them under recommended conditions.3. Ensure MHA depth is 3-5 mm.4. Incubate at 35°C ± 2°C for 16-20 hours. |
| Zone diameters are too large or MICs are too low for QC strains. | 1. Inoculum is too light.2. Antibiotic disks have a higher than expected potency.3. MHA is too shallow. | 1. Adjust inoculum to a 0.5 McFarland standard.2. Check the potency of the antibiotic disks.3. Ensure MHA depth is 3-5 mm. |
| Poorly defined zone edges. | 1. Swarming of motile organisms (e.g., Proteus spp.).2. Mixed culture. | 1. Re-test with a non-swarming medium if necessary.2. Ensure a pure culture by re-streaking for single colonies. |
Guide 2: Interpreting Synergy Testing Results
| Problem | Possible Cause(s) | Corrective Action(s) |
| Difficulty in determining the Fractional Inhibitory Concentration (FIC) Index. | 1. Unclear endpoints in the checkerboard assay.2. Inaccurate MIC determination of individual agents. | 1. Use a growth indicator dye (e.g., resazurin) to better visualize growth inhibition.2. Repeat the MIC determination for each antibiotic individually to ensure accuracy before performing the synergy assay. |
| FIC Index indicates antagonism (>4.0). | 1. The combination of drugs is genuinely antagonistic.2. Experimental error. | 1. Consider alternative drug combinations.2. Re-run the assay, paying close attention to dilutions and pipetting accuracy. |
| FIC Index indicates additivity/indifference (0.5 - 4.0) when synergy is expected. | 1. The specific isolates do not exhibit synergy with the chosen combination.2. Suboptimal concentrations of one or both agents. | 1. Test a wider range of clinical isolates.2. Expand the concentration range of the antibiotics in the checkerboard assay. |
Data Presentation
Table 1: In Vitro Activity of this compound and Comparator Agents Against Pseudomonas aeruginosa
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Percentage Susceptible |
| This compound | 16 | 128 | 70-90% |
| Piperacillin | 16 | 128 | 70-80% |
| Ticarcillin | 32 | 256 | 60-70% |
| Carbenicillin | 64 | 512 | 50-60% |
| Amikacin | 4 | 16 | >90% |
| Gentamicin | 2 | 8 | 80-90% |
| Tobramycin | 1 | 4 | 85-95% |
Note: Data compiled from multiple in vitro studies. Susceptibility percentages may vary based on local resistance patterns.
Table 2: Synergy of this compound in Combination with Aminoglycosides Against Pseudomonas aeruginosa
| Combination | Method | FIC Index Range | Interpretation |
| This compound + Amikacin | Checkerboard | 0.25 - 1.0 | Synergy/Additive |
| This compound + Gentamicin | Checkerboard | 0.3 - 1.0 | Synergy/Additive |
| This compound + Tobramycin | Checkerboard | 0.25 - 0.75 | Synergy |
FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound and second antimicrobial agent stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate in MHB.
-
Prepare serial twofold dilutions of the second antimicrobial agent vertically down the plate in MHB.
-
Each well should contain a unique combination of concentrations of the two drugs.
-
Include wells with each drug alone to determine the MIC of each individual agent. Also, include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except the sterility control) with the bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret the results as described in the note for Table 2.
Protocol 2: β-Lactamase Activity Assay
Objective: To detect the production of β-lactamase by a clinical isolate.
Materials:
-
Nitrocefin (chromogenic β-lactamase substrate)
-
Phosphate buffer (pH 7.0)
-
Bacterial colonies from an overnight culture plate
-
Sterile loop or applicator stick
-
Microscope slide or filter paper
Procedure:
-
Reconstitute nitrocefin according to the manufacturer's instructions.
-
Place a drop of the nitrocefin solution onto a microscope slide or a piece of filter paper.
-
Using a sterile loop, pick a few well-isolated colonies of the test organism and smear them into the drop of nitrocefin.
-
Observe for a color change from yellow to red/pink.
-
Interpretation:
-
Positive: A rapid color change to red/pink (usually within 5-10 minutes) indicates the production of β-lactamase.
-
Negative: No color change within 30 minutes.
-
Mandatory Visualizations
Caption: this compound resistance mechanisms in P. aeruginosa.
Caption: Workflow for investigating and overcoming this compound resistance.
References
stability of azlocillin in different buffer solutions and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of azlocillin in various buffer solutions and at different pH levels.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in an aqueous solution?
A1: this compound, like other β-lactam antibiotics, is most stable in solutions with a slightly acidic to neutral pH. The optimal pH for maximizing the stability of β-lactam antibiotics is approximately 6.0 to 7.0.[1] Degradation of this compound increases at both acidic (below pH 4) and alkaline (above pH 7) conditions.
Q2: Which buffer system is recommended for preparing this compound solutions?
A2: Borate buffers have been shown to provide good stability for this compound at pH values of 4.0, 5.0, and 6.0.[2] Citrate buffers are also a good choice as they are non-nucleophilic and can limit the degradation of β-lactam antibiotics.[1][3] Phosphate buffers have also been used, though some studies suggest citrate buffers may offer superior stability for penicillins.[1][4]
Q3: How does temperature affect the stability of this compound solutions?
A3: Temperature significantly impacts the stability of this compound. As with most chemical reactions, the degradation rate of this compound in solution increases with temperature. For long-term storage, it is recommended to keep this compound solutions at low temperatures, such as refrigerated (2-8°C) or frozen (-20°C or -70°C), to minimize degradation.[5][6][7]
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for this compound, a penicillin, involves the hydrolysis of the β-lactam ring.[1][8] This leads to the formation of inactive metabolites such as penicilloic acid.[2][9] At acidic pH (e.g., pH 3.0), penilloic acid has been identified as a main metabolite.[2]
Q5: Can I use Mueller-Hinton broth to prepare this compound solutions for antimicrobial susceptibility testing?
A5: Yes, Mueller-Hinton broth is commonly used for preparing antibiotic solutions for microdilution MIC testing. However, the pH of the broth can affect the stability of this compound. Some studies have shown that some β-lactam drugs may be more stable in broth at a pH of 6.80 compared to 7.31, though the endpoints may be more difficult to read.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low antimicrobial activity of this compound solution. | 1. Degradation due to improper pH: The pH of the buffer solution may be too acidic or too alkaline. 2. Degradation due to high temperature: The solution may have been stored at an inappropriate temperature. 3. Hydrolysis over time: The solution may have been prepared too far in advance of the experiment. | 1. Verify the pH of your buffer solution. Adjust to a pH between 6.0 and 7.0 for optimal stability. 2. Prepare fresh solutions and store them at 2-8°C for short-term use or frozen for longer-term storage. Avoid repeated freeze-thaw cycles. 3. Prepare this compound solutions fresh on the day of the experiment whenever possible. |
| Precipitation observed in the this compound solution. | 1. Low solubility at the prepared concentration and pH. 2. Precipitation of degradation products. | 1. Ensure the concentration of this compound does not exceed its solubility in the chosen buffer and pH. This compound sodium salt is freely soluble in water.[10][11] 2. This may indicate significant degradation. Prepare a fresh solution under optimal pH and temperature conditions. |
| Inconsistent results in stability studies. | 1. Inaccurate pH measurement. 2. Temperature fluctuations during storage or the experiment. 3. Inconsistent preparation of buffer solutions. 4. Issues with the analytical method (e.g., HPLC). | 1. Calibrate your pH meter before each use. 2. Use calibrated temperature-controlled incubators, water baths, or refrigerators/freezers. 3. Follow a standardized protocol for buffer preparation to ensure batch-to-batch consistency. 4. Validate your analytical method for stability testing to ensure it is accurate, precise, and stability-indicating.[12] |
Quantitative Data Summary
The stability of this compound is highly dependent on the pH of the solution and the storage temperature. The tables below summarize the degradation of this compound under various conditions.
Table 1: pH-Dependent Degradation of this compound in Borate Buffer at 37°C
| pH | Time | Percent Degraded | Reference |
| 3.0 | 24 hours | 45% | [2] |
| 4.0 | 24 hours | Highest Stability | [2] |
| 5.0 | 24 hours | Highest Stability | [2] |
| 6.0 | 24 hours | Highest Stability | [2] |
| 9.0 | 8 hours | 30% (70% remaining) | [13] |
| 10.0 | 8 hours | 50% | [2] |
Table 2: this compound Stability in Biological Fluids at 37°C
| Medium | pH | Time | Percent Degraded | Reference |
| Fresh Human Urine | 5.0 | At least 6 hours | No degradation observed | [13] |
| Freshly Prepared Human Plasma | 7.6 | At least 6 hours | No more than 5% | [13] |
Experimental Protocols
Methodology for Determining this compound Stability
A common and reliable method for assessing the stability of this compound is High-Performance Liquid Chromatography (HPLC), as it can separate the parent drug from its degradation products.[2][14]
1. Preparation of Solutions:
- Prepare a series of buffer solutions (e.g., phosphate, citrate, borate) at various pH values (e.g., 3, 4, 5, 6, 7, 8, 9, 10).
- Accurately weigh and dissolve this compound in each buffer solution to a known concentration.
2. Incubation:
- Aliquot the prepared this compound solutions into suitable vials.
- Incubate the vials at a constant temperature (e.g., 37°C) in a temperature-controlled environment like a water bath or incubator.
3. Sampling:
- At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
- Immediately quench the degradation process, if necessary, by cooling the sample (e.g., placing on ice) or by adding a quenching agent, depending on the degradation pathway.
4. HPLC Analysis:
- Analyze the samples using a validated stability-indicating HPLC method.
- The mobile phase and stationary phase should be chosen to achieve good separation between this compound and its degradation products.
- Quantify the remaining concentration of this compound at each time point by measuring the peak area and comparing it to a standard curve.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Determine the degradation rate constant (k) and the half-life (t½) of this compound at each pH and temperature condition by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Experimental workflow for this compound stability testing.
References
- 1. Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Docu… | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 2. Degradation of acylaminopenicillins with regard to their pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-opat.com [e-opat.com]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. [PDF] Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection | Semantic Scholar [semanticscholar.org]
- 8. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Clinical pharmacokinetics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Degradation of this compound and Mezlocillin / I. Behaviour in biological material and buffer (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Enhancing Azlocillin Efficacy Against β-Lactamase-Producing Bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving azlocillin efficacy against beta-lactamase-producing bacteria.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of bacterial resistance to this compound?
A1: The primary mechanism of resistance to this compound, a β-lactam antibiotic, is the production of β-lactamase enzymes by bacteria.[1][2] These enzymes hydrolyze the β-lactam ring, which is the core structural component of this compound responsible for its antibacterial activity, rendering the antibiotic ineffective.[1][2]
Q2: What are the main strategies to overcome this compound resistance in β-lactamase-producing bacteria?
A2: The main strategies focus on protecting the this compound molecule from β-lactamase degradation. This is primarily achieved through:
-
Combination with β-lactamase inhibitors: Compounds like clavulanic acid, sulbactam, and tazobactam can be co-administered with this compound. These inhibitors bind to and inactivate β-lactamase enzymes, allowing this compound to exert its effect on the bacterial cell wall.
-
Synergistic antibiotic combinations: Combining this compound with other classes of antibiotics, such as aminoglycosides (e.g., gentamicin, amikacin) or fluoroquinolones (e.g., ciprofloxacin), can lead to synergistic effects where the combined antibacterial activity is greater than the sum of the individual agents.[3][4]
-
Novel drug delivery systems: Encapsulating this compound in nanoparticle-based carriers is an emerging strategy. This can protect the drug from enzymatic degradation and facilitate its delivery to the site of infection.[5][6][7][8][9]
Q3: How is the synergistic effect of an antibiotic combination quantified?
A3: The synergistic effect is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, which is determined through a checkerboard assay.[10][11] The FIC index is calculated using the formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The results are generally interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
II. Troubleshooting Guides
A. Minimum Inhibitory Concentration (MIC) Testing
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent MIC values for this compound across replicate experiments. | Inoculum density variation; Improper antibiotic stock preparation or storage; Contamination of media or reagents. | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard before dilution. Prepare fresh antibiotic stock solutions and store them at the recommended temperature. Use aseptic techniques throughout the procedure and perform sterility checks on all reagents. |
| No bacterial growth in the positive control well (no antibiotic). | Inactive bacterial culture; Improper incubation conditions; Contamination with an inhibitory substance. | Use a fresh, actively growing bacterial culture. Verify incubator temperature and atmospheric conditions. Ensure all materials are sterile and free from contaminants. |
| Unexpectedly high MIC values for a known susceptible strain. | Production of β-lactamases by the test strain; Degradation of this compound; High inoculum density (inoculum effect). | Confirm the β-lactamase production status of your strain. Prepare fresh this compound stock solutions for each experiment. Strictly adhere to the recommended inoculum preparation protocol. |
B. Checkerboard Synergy Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| "Skipped" wells or erratic growth patterns in the microtiter plate. | Pipetting errors leading to incorrect concentrations; Contamination in individual wells. | Use calibrated multichannel pipettes for accurate dispensing. Ensure proper mixing of reagents in each well. Maintain strict aseptic technique throughout the setup. |
| Difficulty in determining the MIC from the checkerboard results. | Subjective interpretation of "no growth"; "Trailing" or partial growth at sub-inhibitory concentrations. | Use a microplate reader to measure optical density (OD) for a more objective determination of growth inhibition. Define a clear cutoff for growth (e.g., ≥80% reduction in OD compared to the positive control). |
| FIC index values are consistently in the "indifferent" range (0.5 < FIC ≤ 4). | The combination is genuinely not synergistic; The concentration range tested is not optimal to detect synergy. | Consider testing a wider range of concentrations for both agents. If results remain indifferent, the combination may not be synergistic against the tested strain under these conditions. |
| Ambiguous FIC index interpretation, especially for values close to the 0.5 cutoff. | Inherent variability in the assay. | Perform replicate experiments to ensure the reproducibility of the results. Consider the individual FIC values for each drug to understand the nature of the interaction.[12] A consistent FIC index just above 0.5 may indicate an additive effect rather than true synergy. |
III. Quantitative Data Summary
The following tables summarize representative data on the efficacy of this compound in combination with other agents against β-lactamase-producing bacteria.
Table 1: this compound in Combination with β-Lactamase Inhibitors
| Bacterial Species | β-Lactamase Inhibitor | This compound MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | FIC Index | Outcome |
| Klebsiella pneumoniae | Clavulanic Acid | >256 | Varies | - | Synergy has been demonstrated.[13][14] |
| Pseudomonas aeruginosa | Sulbactam | 64 - >256 | 32 - 128 | - | Additive to synergistic effects observed. |
| Escherichia coli | Tazobactam | 128 | 16 | ≤ 0.5 | Synergy |
Table 2: this compound in Combination with Other Antibiotics
| Bacterial Species | Combination Agent | This compound MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | FIC Index | Outcome |
| Pseudomonas aeruginosa | Gentamicin | 128 | 32 | ≤ 0.5 | Synergy[3] |
| Pseudomonas aeruginosa | Amikacin | 128 | 32 | ≤ 0.5 | Synergy[3] |
| Klebsiella pneumoniae | Tobramycin | >256 | 64 | ≤ 0.5 | Synergy[4] |
| Pseudomonas aeruginosa | Ciprofloxacin | 64 | 16 | ≤ 0.5 | Synergy |
IV. Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
-
Preparation of Reagents:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Prepare a stock solution of this compound at a concentration of 1024 µg/mL in an appropriate solvent.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Dispense 50 µL of MHB into wells 2-12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to wells 1-11.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
B. Checkerboard Synergy Assay
-
Preparation of Reagents:
-
Prepare MHB and standardized bacterial inoculum as described for the MIC assay.
-
Prepare stock solutions of this compound (Drug A) and the combination agent (Drug B, e.g., a β-lactamase inhibitor) at a concentration four times the highest desired concentration to be tested.
-
-
Assay Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Drug A.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of Drug B.
-
The result is a matrix of wells containing various combinations of concentrations of both drugs.
-
Include a row with dilutions of Drug A alone and a column with dilutions of Drug B alone to determine their individual MICs.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug in every well that shows no growth.
-
Calculate the FIC index for each of these wells. The lowest FIC index determines the nature of the interaction (synergy, additivity, or antagonism).
-
C. β-Lactamase Activity Assay (Colorimetric)
-
Sample Preparation:
-
Culture the β-lactamase-producing bacteria and prepare a cell lysate.
-
-
Assay Procedure:
-
Add the cell lysate to a 96-well plate.
-
Prepare a reaction mix containing a chromogenic cephalosporin substrate (e.g., nitrocefin).
-
Add the reaction mix to the wells containing the cell lysate.
-
Incubate at the recommended temperature and time.
-
-
Data Analysis:
-
Measure the change in absorbance at the appropriate wavelength using a microplate reader. The rate of color change is proportional to the β-lactamase activity.
-
V. Visualizations
Caption: Mechanism of this compound action and β-lactamase resistance.
Caption: Experimental workflow for checkerboard synergy testing.
Caption: Logical flow for interpreting antibiotic interaction from FIC index.
References
- 1. scribd.com [scribd.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. Synergy of this compound and Mezlocillin Combined With Aminoglycoside Antibiotics and Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergism of this compound, mezlocillin, piperacillin in combination with tobramycin against Klebsiella and Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced antibacterial effect of this compound in conjugation with silver nanoparticles against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced antibacterial effect of this compound in conjugation with silver nanoparticles against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Multidrug Resistance of Antibiotics via Nanodelivery Systems [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic/Pharmacodynamic Evaluation of Aztreonam/Amoxicillin/Clavulanate Combination against New Delhi Metallo-β-Lactamase and Serine-β-Lactamase Co-Producing Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergy between clavulanic acid and newer beta-lactams on nine clinical isolates of Klebsiella pneumoniae, Escherichia coli and Salmonella typhimurium resistant to third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Azlocillin Dosage Optimization: A Technical Support Guide for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing azlocillin dosage in in vivo studies. The content is structured in a question-and-answer format to directly address common issues and provide clear troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a semisynthetic, acylureido penicillin antibiotic with a broad spectrum of activity, particularly against Pseudomonas aeruginosa and other gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] this compound binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which prevents the final step of peptidoglycan synthesis.[3][4] This disruption leads to a compromised cell wall, causing the bacterial cell to lyse and die, especially in actively dividing bacteria.[2][4]
Caption: this compound's mechanism of action.
Q2: What are the key pharmacokinetic (PK) parameters of this compound in common animal models?
The pharmacokinetics of this compound can vary significantly between animal species. Key parameters such as half-life (t½), peak serum concentration (Cmax), and clearance are essential for designing effective dosing regimens. The half-life of this compound in rabbits has been reported as approximately 1.35 hours, while in dogs, the biological half-life was found to be around 42 minutes.[5][6]
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models
| Animal Model | Dose | Route | Half-Life (t½) | Key Findings | Reference |
| Rabbit | 50 mg or 100 mg | Subcutaneous | 1.35 h | Peak serum levels reached in 15 to 30 minutes. | [5] |
| Guinea Pig | 200 mg/kg | Intramuscular | Not specified | This compound is retained in the inner ear. | [7] |
| Dog | 100 mg/kg | Intra-arterial | 42 ± 11 min | Distribution half-life was 5 ± 1 min. | [6] |
Q3: What are typical starting doses for this compound in in vivo studies?
Starting doses for in vivo studies depend on the animal model, the infection type, and the target pathogen. Published studies provide a range of effective doses. For instance, in a rabbit model of endocarditis, a dose of 400 mg/kg/day was used in combination with amikacin.[8] In a murine model of Borrelia burgdorferi infection, a dose of 50 mg/kg once daily for five days was shown to be effective.[9]
Table 2: Example In Vivo Dosing Regimens for this compound from Published Studies
| Animal Model | Infection Model | Pathogen | This compound Dosage | Outcome | Reference |
| Rabbit | Right-sided endocarditis | Pseudomonas aeruginosa | 400 mg/kg/day (with amikacin) | Significantly reduced mortality and vegetation titers. | [8] |
| Mouse (Albino) | Experimental plague | Yersinia pestis | Optimal doses determined (not specified) | Effective for prophylaxis and treatment. | [10] |
| Mouse (C3H/HeN) | Lyme disease | Borrelia burgdorferi | 50 mg/kg, once daily for 5 days | Cleared the infection completely in 7-day infected mice. | [9] |
Q4: How does the pharmacodynamic (PD) profile of this compound influence dosage regimen design?
Like other beta-lactam antibiotics, this compound exhibits time-dependent killing.[11] This means its efficacy is best correlated with the duration the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT>MIC).[11][12] For optimal bactericidal activity, the goal is often to maximize this time. This principle suggests that more frequent administration of smaller doses may be more effective than a single large daily dose, a concept supported by clinical studies comparing different dosing regimens.[13][14] Monte Carlo simulations in neonatal studies suggest that shortening the dosing interval from 12 to 8 hours significantly increases the probability of achieving the pharmacodynamic target.[15][16]
Q5: What are the common adverse effects or toxicity concerns with this compound in animal studies?
This compound is generally considered to have a high level of safety.[17] In animal studies, even at doses equivalent to the maximum course dose for humans, only transient increases in liver enzymes (aspartate aminotransferase and alkaline phosphatase) and a slight increase in coagulation time were observed.[17] The drug showed slightly pronounced allergenic properties but did not demonstrate immunomodulating, embryotoxic, teratogenic, or mutagenic effects within the tested dose ranges.[17]
Q6: How should this compound be prepared and administered for in vivo studies?
This compound sodium salt is soluble in water, typically yielding a clear to faintly yellow solution at concentrations like 50 mg/mL.[18] For administration, it is not significantly absorbed from the gastrointestinal tract, necessitating parenteral routes such as intravenous, intramuscular, or subcutaneous injection.[3][19] The specific route will depend on the experimental design and animal model. For example, subcutaneous administration was used in rabbit PK studies, while intramuscular injection was used in guinea pigs.[5][7]
Troubleshooting Guides
Problem: Sub-optimal efficacy is observed in my infection model.
This issue can arise from several factors related to dosage, the pathogen, or the experimental setup.
Caption: Troubleshooting logic for sub-optimal efficacy.
-
Possible Cause 1: Insufficient Pathogen Susceptibility. The MIC of your specific bacterial strain may be higher than anticipated. In vitro activity studies show that while over 75% of P. aeruginosa isolates are inhibited at ≤12.5 µg/mL, susceptibility can vary.[20][21]
-
Solution: Perform MIC testing on your specific bacterial isolate to confirm its susceptibility to this compound.
-
-
Possible Cause 2: Sub-optimal Pharmacodynamics. The dosing interval may be too long to maintain the this compound concentration above the MIC for a sufficient duration (%fT>MIC).
-
Possible Cause 3: Inadequate Dose. The total daily dose may be insufficient for the severity of the infection or the specific animal model.
-
Solution: Conduct a dose-ranging study to determine the optimal dose for your model. The therapeutic effect of this compound is primarily defined by the dose.[10]
-
-
Possible Cause 4: Bacterial Resistance or High Inoculum. this compound's efficacy can be reduced when large bacterial inocula are used.[20][21]
Problem: Signs of toxicity (e.g., weight loss, lethargy) are observed in the animals.
-
Possible Cause 1: Dose is too high. While this compound has a wide therapeutic range, very high doses can lead to adverse effects.[17] In humans, very high doses in the context of poor renal function can lead to neurotoxicity.[19]
-
Solution: Reduce the individual dose or the total daily dose. Monitor for transient changes in liver enzymes or coagulation parameters if possible.[17]
-
-
Possible Cause 2: Formulation or Administration Issue. The pH or osmolarity of the prepared solution could be causing local irritation or systemic effects.
-
Solution: Ensure this compound is properly dissolved in a suitable, sterile vehicle (e.g., sterile water or saline). Check the pH of the final solution and buffer if necessary. Administer the dose slowly if using an intravenous route.
-
Problem: Inconsistent results are observed between experiments.
-
Possible Cause 1: Variability in Drug Preparation. Inconsistent preparation can lead to different effective concentrations being administered.
-
Solution: Standardize the protocol for drug preparation, including the source of this compound, the solvent, the final concentration, and storage conditions. This compound's stability can be affected by temperature.[18]
-
-
Possible Cause 2: Inter-animal Variability. Biological differences between animals can lead to variations in drug metabolism and clearance.
-
Solution: Ensure animal groups are homogenous in terms of age, weight, and sex. Increase the number of animals per group to improve statistical power and account for biological variation.
-
-
Possible Cause 3: Inconsistent Infection Establishment. Variability in the bacterial inoculum or injection site can lead to different disease severities.
-
Solution: Standardize the infection protocol, including bacterial growth phase, inoculum preparation, and administration technique.
-
Detailed Experimental Protocols
Protocol 1: General Workflow for In Vivo Dosage Optimization
This workflow outlines the key steps for systematically determining and validating an optimal dose of this compound for a new in vivo model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Pharmacokinetic studies of this compound, mezlocillin, cephalothin and sisomicin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Bone and blood levels of this compound after intra-arterial injection in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of this compound in the perilymph of guinea pigs and otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo efficacy of this compound and amikacin versus ciprofloxacin with and without amikacin in experimental right-sided endocarditis due to Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound can be the potential drug candidate against drug-tolerant Borrelia burgdorferi sensu stricto JLB31 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Therapeutic effect of this compound and its combinations with other antibiotics in experimental plague infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Population pharmacokinetics and dosing optimization of this compound in neonates with early-onset sepsis: a real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. The novel therapeutic implications of this compound's dose-dependent pharmacokinetics: contributing physiologic mechanisms and a prospective, cross-over designed trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. P113 Population pharmacokinetics and dosing optimization of this compound in neonates | Archives of Disease in Childhood [adc.bmj.com]
- 17. [General toxic and organotropic properties of this compound in acute and chronic experiments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mims.com [mims.com]
- 20. journals.asm.org [journals.asm.org]
- 21. This compound: in vitro studies of a new semisynthetic penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azlocillin MIC Assay Troubleshooting
Welcome to the technical support center for azlocillin Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability in their experimental results.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during this compound MIC assays.
Q1: My this compound MIC values are consistently higher than expected for my quality control strain. What are the likely causes?
A1: Higher-than-expected MIC values for this compound can stem from several factors:
-
Inoculum Density: An inoculum that is too heavy is a common cause of elevated MIC values. The standard recommended inoculum is 5 x 10^5 CFU/mL. A higher concentration of bacteria can overcome the antibiotic before it has a chance to inhibit growth. A significant inoculum effect has been observed for this compound.[1]
-
This compound Degradation: this compound is a β-lactam antibiotic and is susceptible to degradation, especially at non-optimal pH and temperature.[2][3][4] Ensure that your stock solutions are prepared fresh or have been stored correctly at -70°C for no longer than 3 months.[2] Repeated freeze-thaw cycles should be avoided.
-
Media Composition: The pH of the Mueller-Hinton Broth (MHB) is critical. A lower pH can lead to the degradation of this compound.[2][3] Additionally, the concentration of divalent cations like Ca2+ and Mg2+ in the media can influence the activity of some antibiotics, though this is more pronounced for other classes of antibiotics.
Q2: I am observing skipped wells in my microdilution plates. What does this indicate and how can I prevent it?
A2: Skipped wells, where there is growth in wells with higher antibiotic concentrations and no growth in wells with lower concentrations, can be due to:
-
Contamination: Contamination of the culture or reagents can lead to erratic growth patterns. Always use aseptic techniques.
-
Inadequate Inoculation or Mixing: If the inoculum is not properly mixed or if the plate is not inoculated uniformly, it can result in well-to-well variability.
-
Inaccurate Drug Concentrations: Errors in the serial dilution of this compound can lead to incorrect concentrations in the wells.
-
Well Volume Inaccuracies: Ensure that the correct volume of broth, inoculum, and antibiotic solution is added to each well.
Q3: My MIC results for the same isolate are not reproducible between experiments. What should I investigate?
A3: Lack of reproducibility is a common challenge in MIC testing. Key areas to investigate include:
-
Standardization of Inoculum: This is one of the most critical factors for reproducibility. Ensure you are consistently preparing your inoculum to a 0.5 McFarland standard.
-
Incubation Conditions: Consistent incubation time and temperature are crucial. For most non-fastidious organisms, this is 16-20 hours at 35 ± 2°C.[5]
-
Reagent Preparation: Prepare fresh antibiotic stock solutions and media for each experiment to rule out degradation or contamination.
-
Quality Control: Always run a quality control strain with a known this compound MIC range with each batch of tests to monitor the validity of your results.
Q4: Can the pH of the media affect my this compound MIC results?
A4: Yes, the pH of the media can significantly impact this compound MIC results. This compound is more stable at a neutral pH. Acidic conditions can lead to its degradation, which would result in falsely elevated MIC values.[2][3][4] Conversely, a more alkaline environment can also affect the stability and activity of the antibiotic.[4] It is important to use Mueller-Hinton Broth that is buffered to a pH of 7.2-7.4.
Factors Influencing this compound MIC Values
The accuracy and reproducibility of this compound MIC assays are dependent on several experimental parameters. The following table summarizes the impact of key factors on MIC outcomes.
| Factor | Standard Value/Range | Effect of Deviation on this compound MIC | Reference(s) |
| Inoculum Density | 5 x 10^5 CFU/mL | Higher Density: Falsely elevated MIC (Inoculum Effect). Lower Density: Falsely lowered MIC. | [1] |
| pH of Media | 7.2 - 7.4 | Lower pH (<7.2): Increased degradation of this compound, leading to falsely elevated MIC. Higher pH (>7.4): Can also affect stability, potentially altering MIC. | [2][3][4] |
| Divalent Cation Concentration (Ca2+, Mg2+) | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | While critical for other antibiotics, the direct and quantified effect on this compound is less documented but adherence to CAMHB is recommended for standardization. | |
| Incubation Time | 16 - 20 hours | Shorter Time: Insufficient growth may lead to falsely low MICs. Longer Time: Overgrowth and potential antibiotic degradation can lead to falsely high MICs. | [5] |
| Incubation Temperature | 35 ± 2°C | Higher Temperature: May accelerate bacterial growth and antibiotic degradation, potentially elevating MICs. Lower Temperature: May slow bacterial growth, potentially lowering MICs. | [5] |
| This compound Stock Solution Storage | ≤ -70°C for up to 3 months | Improper Storage (e.g., -20°C or repeated freeze-thaw): Degradation of this compound, leading to falsely elevated MICs. | [2] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Following CLSI/EUCAST Principles)
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.
1. Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder (analytical grade).
-
Consult the manufacturer's certificate of analysis for the potency of the powder.
-
Prepare a stock solution of at least 1000 µg/mL in a suitable solvent (e.g., water or a buffer as specified for this compound).[6]
-
Sterilize the stock solution by membrane filtration if necessary.
-
Dispense into small aliquots and store at ≤ -70°C for no more than 3 months.[2]
2. Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.
-
Each well should contain 50 µL of the diluted this compound solution.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
3. Preparation of Inoculum:
-
From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be added to the plate.
4. Inoculation and Incubation:
-
Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL per well.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[5]
5. Reading and Interpreting Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Compare the MIC value to the established clinical breakpoints from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.
6. Quality Control:
-
Concurrently test a reference quality control strain with a known this compound MIC range (e.g., Pseudomonas aeruginosa ATCC 27853).[7][8] The resulting MIC for the QC strain must fall within the acceptable range for the assay to be considered valid.
Visual Troubleshooting Guides
This compound MIC Assay Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound MIC assay variability.
Key Factors Influencing this compound MIC Assay Outcomes
Caption: Factors influencing the outcome of this compound MIC assays.
References
- 1. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of acylaminopenicillins with regard to their pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Degradation of this compound and Mezlocillin / I. Behaviour in biological material and buffer (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. szu.gov.cz [szu.gov.cz]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality control and interpretive criteria for the this compound disk diffusion susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality control and interpretive criteria for the this compound disk diffusion susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
Azlocillin Technical Support Center: Preventing Degradation During Storage and Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of azlocillin during storage and throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is the hydrolysis of its β-lactam ring. This process is significantly influenced by factors such as pH, temperature, and the presence of certain enzymes like β-lactamases.[1][2]
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: For long-term storage, this compound sodium salt powder should be stored in a tightly sealed container in a dry and dark place at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to prepare aliquots of the stock solution.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound sodium salt is soluble in water (up to 50 mg/mL), DMSO (up to 90 mg/mL with sonication), and to a lesser extent, ethanol (up to 3 mg/mL with sonication). For most cell culture and in vivo experiments, sterile water or DMSO are the preferred solvents.
Q4: How does pH affect the stability of this compound in solution?
A4: this compound is most stable in solutions with a pH between 4.0 and 6.0.[3] Alkaline conditions (pH > 7) significantly accelerate its degradation.[4]
Q5: What are the main degradation products of this compound?
A5: The primary degradation products of this compound are penicilloates and penilloates, which are formed upon the opening of the β-lactam ring.[3] These degradation products lack the antibacterial activity of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent antibacterial activity in experiments. | This compound degradation due to improper storage or handling. | 1. Verify Storage: Ensure this compound powder and stock solutions are stored at the correct temperatures (-20°C for powder, -80°C for long-term stock solution storage). 2. Check Solution Age: Prepare fresh working solutions for each experiment. Avoid using stock solutions that have been stored for longer than the recommended period. 3. Monitor pH: Ensure the pH of your experimental medium is within the optimal range for this compound stability (pH 4.0-6.0). If using a buffered solution, verify its pH. |
| Precipitation observed when preparing or using this compound solutions. | 1. Exceeding the solubility limit of this compound in the chosen solvent. 2. Incompatibility with other components in the solution. | 1. Check Solubility: Refer to the solubility data for this compound in your chosen solvent. If necessary, gently warm the solution or use sonication to aid dissolution. Do not overheat. 2. Review Components: Check for potential incompatibilities with other reagents in your experimental setup. For example, high concentrations of certain salts can sometimes lead to precipitation. Prepare solutions sequentially and observe for any signs of precipitation. |
| Variability in results between different batches of experiments. | 1. Inconsistent preparation of this compound solutions. 2. Degradation of this compound during the experiment. | 1. Standardize Protocols: Use a detailed, standardized protocol for the preparation of all this compound solutions. 2. Control Experimental Conditions: Maintain consistent temperature and pH throughout your experiments. For longer experiments, consider replenishing the this compound-containing medium. |
Quantitative Data on this compound Degradation
Table 1: Effect of pH on this compound Stability at 37°C
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 24 | 55 |
| 4.0 | 24 | ~100 |
| 5.0 | 24 | ~100 |
| 6.0 | 24 | ~100 |
| 7.6 | 6 | >95 |
| 9.0 | 8 | 70 |
| 10.0 | 8 | 50 |
Data compiled from studies in borate buffer and human plasma.[3][4]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Solvent |
| -80°C | Up to 6 months | Water, DMSO |
| -20°C | Up to 1 month | Water, DMSO |
| 4°C | Up to 2 weeks | Water |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
Materials:
-
This compound sodium salt powder
-
Sterile, nuclease-free water or DMSO
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound sodium salt powder. For a 10 mg/mL solution, weigh 100 mg of this compound.
-
Transfer the powder to a sterile conical tube.
-
Add a small amount of the chosen sterile solvent (water or DMSO) to the tube to create a slurry.
-
Gradually add more solvent while vortexing or sonicating until the desired final volume is reached (e.g., 10 mL for a 10 mg/mL solution from 100 mg of powder). Ensure the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent used.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment
Objective: To quantify the concentration of this compound and its primary degradation products over time.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase:
-
A mixture of methanol and a phosphate buffer (e.g., 45:55 v/v). The pH of the buffer should be adjusted to be within the optimal stability range of this compound (e.g., pH 5.0).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 254 nm (dual-wavelength monitoring can be beneficial)
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
Procedure:
-
Sample Preparation: Prepare this compound solutions at a known concentration in the desired buffer or medium. Incubate the solutions under the conditions to be tested (e.g., different temperatures and pH values).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Sample Quenching (if necessary): To stop further degradation before analysis, the sample can be immediately diluted with a cold mobile phase or a buffer at an optimal pH.
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Analysis: Quantify the peak area of this compound and any appearing degradation product peaks. Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Primary degradation pathway of this compound.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. [Degradation of this compound and Mezlocillin / I. Behaviour in biological material and buffer (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Azlocillin Cross-Reactivity in Penicillin Allergy: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance and answers to frequently asked questions regarding azlocillin cross-reactivity in the context of penicillin allergy studies. The information is intended to assist researchers in designing experiments, interpreting results, and ensuring subject safety.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of a patient with a confirmed penicillin allergy reacting to this compound?
A1: Direct quantitative data on the cross-reactivity between penicillin and this compound is limited in recent literature. However, based on the principles of beta-lactam allergies, the cross-reactivity is primarily determined by the similarity of the R1 side chains. This compound is an acylureidopenicillin, and its R1 side chain is structurally distinct from that of benzylpenicillin and aminopenicillins like amoxicillin and ampicillin.[1] While a definitive percentage cannot be provided without specific studies, the risk is likely lower than that observed with penicillins sharing more similar R1 side chains. It is crucial to perform a thorough allergy evaluation before administering this compound to a penicillin-allergic individual.
Q2: How does the structure of this compound's R1 side chain influence its cross-reactivity potential?
A2: The allergenic potential of penicillins is largely attributed to their R1 side chains.[2][3] this compound possesses a complex acylureido side chain which is different from the side chains of other common penicillins. The table below compares the R1 side chains of this compound and other selected penicillins to illustrate these structural differences. A greater structural dissimilarity generally suggests a lower likelihood of immunological cross-reactivity.
Q3: What are the recommended procedures for evaluating a patient with a history of penicillin allergy before considering this compound administration in a clinical research setting?
A3: A stepwise approach is recommended to assess the risk of an allergic reaction to this compound in a patient with a history of penicillin allergy. This typically involves a detailed clinical history, followed by skin testing, and in some cases, a graded drug provocation test (DPT). In vitro tests like specific IgE assays or the Lymphocyte Transformation Test (LTT) can provide additional information.
Troubleshooting Guides
Problem: Inconclusive skin test results for this compound.
Troubleshooting Steps:
-
Review Patient History: Re-evaluate the patient's detailed history of the initial penicillin reaction. A vague or remote history of a non-severe reaction may lower the pre-test probability of a true allergy.
-
Check for Confounding Factors: Ensure the patient has not recently taken medications that could interfere with skin testing, such as antihistamines.
-
Consider In Vitro Testing: If skin testing is inconclusive, consider performing a Lymphocyte Transformation Test (LTT) for this compound to assess for T-cell mediated sensitization.[2][4][5] A specific IgE assay for this compound, if available, can also be informative.
-
Proceed with Caution to DPT: If the clinical need for this compound is high and other tests are uninformative, a carefully monitored drug provocation test may be considered under the supervision of an allergist.
Problem: A subject in a clinical trial with a reported penicillin allergy develops a rash after the first dose of this compound.
Troubleshooting Steps:
-
Cease Drug Administration Immediately: The priority is patient safety.
-
Assess and Manage the Reaction: Evaluate the nature and severity of the rash and provide appropriate medical care.
-
Collect Samples: If possible, collect blood samples for acute and convalescent tryptase levels to help determine if the reaction was IgE-mediated.[6]
-
Document Thoroughly: Record all details of the reaction, including time of onset, morphology of the rash, and any associated symptoms.
-
Consider Allergy Re-evaluation: After the patient has recovered, a comprehensive allergy work-up, including skin testing and in vitro tests for both the initial penicillin and this compound, should be performed to confirm the cause of the reaction.
Data Presentation
Table 1: Comparison of R1 Side Chains of Selected Penicillins
| Penicillin | Class | R1 Side Chain Structure |
| This compound | Acylureidopenicillin | N-(2-oxo-imidazolidine-1-carboxamido)-2-phenylacetyl |
| Penicillin G | Natural Penicillin | Benzyl |
| Amoxicillin | Aminopenicillin | 2-amino-2-(p-hydroxyphenyl)acetyl |
| Ampicillin | Aminopenicillin | 2-amino-2-phenylacetyl |
| Piperacillin | Acylureidopenicillin | N-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-2-phenylacetyl |
This table highlights the structural differences in the R1 side chains, which are the primary determinants of allergic cross-reactivity.
Table 2: Summary of Diagnostic Tests for this compound Cross-Reactivity Assessment
| Test | Principle | Reported Sensitivity for Penicillin Allergy | Reported Specificity for Penicillin Allergy | Application to this compound |
| Skin Prick Test (SPT) | Detects IgE-mediated mast cell degranulation on the skin. | ~50% (for penicillin) | ~97-99% (for penicillin) | Can be adapted using a non-irritating concentration of this compound. |
| Intradermal Test (IDT) | More sensitive than SPT for detecting IgE-mediated reactions. | Higher than SPT | Lower than SPT | Should be performed with caution due to a higher risk of systemic reactions. |
| Specific IgE (sIgE) Immunoassay | Quantifies circulating IgE antibodies against a specific drug hapten. | 30-50% (if tested within 3 months of reaction)[6] | Variable | An this compound-specific assay would be required. |
| Lymphocyte Transformation Test (LTT) | Measures T-cell proliferation in response to a drug, indicating sensitization. | 60-78% (for beta-lactams)[2][4] | ~85%[2] | Can be used to investigate delayed hypersensitivity reactions to this compound. |
| Drug Provocation Test (DPT) | Controlled administration of the drug to determine clinical tolerance. | Gold standard for ruling out allergy. | High | The definitive test, but carries the risk of inducing a reaction. |
Note: Sensitivity and specificity values are for penicillin allergy in general, as specific data for this compound is scarce.
Experimental Protocols
Detailed Methodology for Penicillin and this compound Skin Testing
1. Preparation:
-
Reagents:
-
Penicillin G (for minor determinant) at 10,000 U/mL.
-
Penicilloyl-polylysine (PPL, major determinant).
-
This compound: Prepare a fresh solution at a non-irritating concentration (to be determined by serial dilution testing on non-allergic volunteers, starting from a low concentration, e.g., 1 mg/mL).
-
Positive control: Histamine hydrochloride (1 mg/mL).
-
Negative control: Saline.
-
-
Equipment: Sterile prick lancets, 1 mL syringes with 27-gauge needles for intradermal testing, alcohol swabs, ruler.
2. Skin Prick Testing (SPT):
-
Clean the volar surface of the forearm with an alcohol swab.
-
Place a drop of each reagent (PPL, penicillin G, this compound, histamine, and saline) on the skin, at least 2 cm apart.
-
Pass a sterile lancet through each drop at a 45-90 degree angle to the skin.
-
Read the results after 15-20 minutes. A positive result is a wheal of ≥3 mm larger than the negative control.[7]
3. Intradermal Testing (IDT):
-
To be performed only if SPT is negative.
-
Inject 0.02-0.05 mL of each reagent (PPL, penicillin G, this compound, and saline) intradermally on the upper arm, raising a small bleb.
-
Read the results after 15-20 minutes. A positive result is an increase in the wheal diameter of ≥3 mm from the initial bleb.[8]
Detailed Methodology for Lymphocyte Transformation Test (LTT) for this compound
1. Sample Collection and Preparation:
-
Collect 20-30 mL of heparinized peripheral blood from the patient.
-
Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs twice with sterile phosphate-buffered saline (PBS).
2. Cell Culture:
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% autologous plasma or fetal calf serum, L-glutamine, and antibiotics.
-
Plate the cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Add this compound at various non-toxic concentrations (e.g., 5, 25, 50 µg/mL), a positive control (e.g., phytohemagglutinin), and a negative control (medium alone).
-
Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 6-7 days.
3. Proliferation Assay:
-
16-24 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) as the mean counts per minute (cpm) in the presence of this compound divided by the mean cpm of the negative control. An SI ≥ 2 or 3 is generally considered positive.
Detailed Methodology for a Graded Drug Provocation Test (DPT) with this compound
1. Pre-requisites:
-
To be performed in a setting with full resuscitation facilities and by trained personnel.
-
Informed consent must be obtained from the patient.
-
A negative skin test to this compound is highly recommended before proceeding.
2. Dosing Regimen:
-
A common protocol involves administering incremental doses of the drug.
-
Step 1: Administer 1/100th of the therapeutic dose of this compound (intravenously or orally).
-
Step 2: After a 30-60 minute observation period with no reaction, administer 1/10th of the therapeutic dose.
-
Step 3: After another 30-60 minute observation period with no reaction, administer the full therapeutic dose.[6]
3. Monitoring:
-
Continuously monitor the patient for any signs or symptoms of an allergic reaction (e.g., urticaria, angioedema, respiratory distress, hypotension).
-
The patient should be observed for at least 1-2 hours after the final dose.[6]
Mandatory Visualizations
Caption: Workflow for assessing this compound allergy in a penicillin-allergic patient.
Caption: Simplified signaling pathway of an IgE-mediated cross-reactive allergic reaction.
References
- 1. The acylampicillins: mezlocillin, piperacillin, and this compound. | Semantic Scholar [semanticscholar.org]
- 2. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. register.awmf.org [register.awmf.org]
- 4. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. allergy.org.au [allergy.org.au]
- 7. PRE-PEN® | Implementing penicillin allergy skin testing [penallergytest.com]
- 8. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
Technical Support Center: Optimizing Azlocillin and Clavulanic Acid Combination Ratios
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the combination ratios of azlocillin and clavulanic acid.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with clavulanic acid?
A1: this compound is a broad-spectrum penicillin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3] However, some bacteria produce β-lactamase enzymes that can inactivate this compound by breaking down its β-lactam ring.[4] Clavulanic acid is a β-lactamase inhibitor that has weak antibacterial activity on its own but protects this compound from degradation by these enzymes.[4][5] The combination allows this compound to be effective against β-lactamase-producing resistant bacteria.[6]
Q2: How does the combination of this compound and clavulanic acid lead to synergistic effects?
A2: Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.[7] In this combination, clavulanic acid neutralizes the bacterial defense mechanism (β-lactamase), allowing this compound to effectively kill the bacteria.[5] This synergy can result in a significant decrease in the minimum inhibitory concentration (MIC) of this compound required to inhibit bacterial growth.[8]
Q3: What factors can influence the synergistic interaction between this compound and clavulanic acid?
A3: Several factors can impact the synergy, including:
-
Type of β-lactamase produced: The effectiveness of clavulanic acid can vary depending on the specific type of β-lactamase enzyme the bacteria produces (e.g., TEM-1, TEM-2, OXA, PSE).[6][9][10]
-
Bacterial species and strain: The level of synergy can be species- and even strain-dependent.[8][9]
-
Inoculum size: The initial concentration of bacteria can influence the outcome of susceptibility tests.
-
Experimental conditions: Factors such as pH, temperature, and growth medium can affect the stability and activity of both compounds.[11][12]
Q4: What is the general mechanism of action for this compound and clavulanic acid?
A4: this compound, a β-lactam antibiotic, disrupts the synthesis of the bacterial cell wall by inhibiting penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[2][3] This leads to a weakened cell wall and ultimately cell lysis.[2] Clavulanic acid irreversibly binds to and inhibits β-lactamase enzymes, preventing them from hydrolyzing the β-lactam ring of this compound.[4][5]
Troubleshooting Guides
Issue 1: My checkerboard assay is not showing any synergy between this compound and clavulanic acid.
-
Possible Cause 1: The bacterial strain may not produce a β-lactamase that is susceptible to clavulanic acid.
-
Troubleshooting Step: Confirm that your bacterial strain is a known β-lactamase producer. You can perform a screening test for β-lactamase production.[13] The synergy of this compound and clavulanic acid is most pronounced against strains producing specific types of β-lactamases, such as TEM-1 and TEM-2.[6][9] Synergy may not be observed with strains producing other types of β-lactamases like OXA-1, OXA-2, or PSE-2.[6][9]
-
-
Possible Cause 2: The concentrations of this compound and/or clavulanic acid are not in the optimal range.
-
Troubleshooting Step: Ensure that the range of concentrations tested for both drugs brackets their individual Minimum Inhibitory Concentrations (MICs). The checkerboard assay is designed to test a wide range of concentration combinations.
-
-
Possible Cause 3: The inoculum density is too high.
-
Troubleshooting Step: A very high bacterial inoculum can sometimes overwhelm the effect of the antibiotics. Ensure your inoculum is standardized, typically to a 0.5 McFarland standard, before proceeding with the assay.
-
-
Possible Cause 4: Instability of the compounds.
Issue 2: I am observing inconsistent or variable MIC values for the combination.
-
Possible Cause 1: Inconsistent inoculum preparation.
-
Troubleshooting Step: Meticulously standardize the bacterial inoculum for every experiment. Variations in the starting bacterial density can lead to significant differences in MIC results.
-
-
Possible Cause 2: Degradation of this compound or clavulanic acid.
-
Possible Cause 3: Pipetting errors during serial dilutions.
-
Troubleshooting Step: Use calibrated pipettes and ensure proper mixing at each dilution step to maintain accuracy.
-
-
Possible Cause 4: Subjective interpretation of growth inhibition.
-
Troubleshooting Step: Use a standardized method for reading your results. This can include using a spectrophotometer to measure optical density or having a consistent visual endpoint for determining growth inhibition.
-
Issue 3: The combination appears to be antagonistic in my experiments.
-
Possible Cause 1: Experimental artifact.
-
Troubleshooting Step: While antagonism between this compound and clavulanic acid is not commonly reported, it's crucial to rule out experimental error. Repeat the experiment with fresh reagents and careful technique.
-
-
Possible Cause 2: Specific bacterial strain and resistance mechanism.
-
Troubleshooting Step: Investigate the specific resistance mechanisms of your bacterial strain. In rare cases, complex interactions between multiple resistance mechanisms could theoretically lead to unexpected outcomes.
-
-
Possible Cause 3: Inappropriate ratio of the two drugs.
-
Troubleshooting Step: While synergy is often observed across a range of ratios, extreme ratios might not be optimal. The checkerboard method is designed to identify the most effective ratios.
-
Data Presentation
Table 1: Synergy of this compound in Combination with Clavulanic Acid against β-Lactamase-Producing P. aeruginosa
| Plasmid | β-Lactamase Produced | Synergy with this compound + Clavulanic Acid |
| RP1 | TEM-2 | Yes |
| R997 | TEM-1 | Yes |
| R151 | PSE-3 | Yes |
| R1033 | PSE-1 | Yes |
| pMG5 | PSE-4 | Yes |
| Rms149 | OXA-3 | No |
| R46 | OXA-2 | No |
| RGN238 | OXA-1 | No |
| RPL11 | PSE-2 | No |
Source: Adapted from Calderwood et al., 1982.[6][9]
Table 2: Example of MIC Reduction in B. fragilis with this compound and Clavulanic Acid Combination
| Strain | This compound MIC (µg/mL) | This compound + Clavulanic Acid MIC (µg/mL) | Fold Decrease in MIC |
| 1 | ≥ 8 | 0.25 - 2 | 4 to 32-fold |
| 2 | ≥ 8 | 0.25 - 2 | 4 to 32-fold |
| ... | ... | ... | ... |
| 28 | ≥ 8 | 0.25 - 2 | 4 to 32-fold |
Note: This table represents a summary of findings where 71% of 28 strains with an this compound MIC of ≥ 8 µg/mL showed a 4- to 32-fold decrease in MIC with the addition of clavulanic acid.[8]
Experimental Protocols
1. Checkerboard Broth Microdilution Assay for Synergy Testing
This method is used to determine the synergistic effect of two antimicrobial agents.
-
Materials:
-
96-well microtiter plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of this compound and clavulanic acid of known concentrations
-
-
Procedure:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of clavulanic acid vertically down the microtiter plate.
-
Each well will now contain a unique combination of this compound and clavulanic acid concentrations.
-
Include a row and a column with each drug alone to determine their individual MICs. Also include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours).
-
After incubation, visually inspect the plates for turbidity to determine the MIC for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy.
-
2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
-
Materials:
-
96-well microtiter plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB)
-
Stock solution of the antibiotic combination (at a fixed ratio)
-
-
Procedure:
-
Dispense MHB into all wells of a microtiter plate.
-
Add the antibiotic solution to the first well and perform serial twofold dilutions across the plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Visualizations
Caption: Mechanism of action of this compound and clavulanic acid.
Caption: Troubleshooting workflow for unexpected synergy results.
References
- 1. This compound | C20H23N5O6S | CID 6479523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. What is this compound Sodium used for? [synapse.patsnap.com]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Effects of this compound in combination with clavulanic acid, sulbactam, and N-formimidoyl thienamycin against beta-lactamase-producing, carbenicillin-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy with double and triple antibiotic combinations compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Augmentation of the in vitro activity of this compound against Bacteroides fragilis by clavulanic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. [Rapid determination of the synergy of clavulanic acid and beta lactams by measuring the intracellular ATP by bioluminescence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. liofilchem.com [liofilchem.com]
- 14. mdpi.com [mdpi.com]
Azlocillin Activity in Complex Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that can influence the in vitro activity of azlocillin in complex experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a β-lactam antibiotic, specifically an acylampicillin, that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] This disruption leads to a compromised cell wall, making the bacterium susceptible to osmotic lysis and cell death.[2]
Q2: What is a typical Minimum Inhibitory Concentration (MIC) for this compound against Pseudomonas aeruginosa?
The MIC of this compound against P. aeruginosa can vary, but susceptible isolates are generally inhibited at concentrations of ≤ 64 µg/ml.[3] However, this value is highly dependent on the specific strain and the testing conditions.
Q3: Can this compound be used in combination with other antibiotics?
Yes, this compound is often used in combination with other antibiotics, such as aminoglycosides, to achieve synergistic effects, particularly against problematic pathogens like P. aeruginosa.[4] However, the potential for antagonism with bacteriostatic antibiotics like tetracyclines should be considered.[5]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Higher than expected MIC values for this compound.
If you are observing consistently high MIC values for your control strains or test isolates, consider the following potential causes:
-
High Inoculum Density: A significant increase in the bacterial inoculum size can lead to elevated MIC values, a phenomenon known as the inoculum effect. This has been observed for this compound against P. aeruginosa at concentrations of 10^5 to 10^7 CFU/mL.
-
Presence of Serum Proteins: Complex media containing serum or albumin can reduce the apparent activity of this compound. This compound binds to plasma proteins (20-46%), and only the unbound fraction is microbiologically active.[6][7]
-
Sub-optimal pH of the Medium: The pH of the culture medium can influence both the stability and activity of this compound. While it is more active at an alkaline pH, it also degrades more rapidly under these conditions.[8] A sub-optimal pH may lead to reduced efficacy.
-
Divalent Cation Concentration: The concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the medium can impact the activity of some antibiotics against certain bacteria, including P. aeruginosa.[9][10] While not extensively studied for this compound specifically, this is a potential factor to consider.
Issue 2: Inconsistent or non-reproducible MIC results.
Variability in your experimental results can be frustrating. Here are some common sources of inconsistency:
-
Improper Preparation of this compound Stock Solutions: Ensure that this compound is dissolved in the appropriate solvent and stored correctly to prevent degradation.
-
Inconsistent Inoculum Preparation: The density of the bacterial suspension must be standardized for each experiment, typically to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), followed by further dilution for the final inoculum.[11]
-
Variations in Incubation Time and Temperature: Adhere strictly to the recommended incubation conditions as outlined in your protocol.
-
Media Composition Variability: Different batches of complex media can have slight variations in their composition, which may affect this compound's activity.
Issue 3: No bacterial growth in the positive control wells.
This issue points to a problem with the bacteria or the growth medium, rather than the antibiotic.
-
Non-viable Bacterial Culture: Ensure that the bacterial culture used for inoculation is viable and in the correct growth phase.
-
Inhibitory Components in the Medium: Some components of complex media, especially at high concentrations, can inhibit bacterial growth.[2]
-
Incorrect Incubation Conditions: Verify that the temperature and atmospheric conditions are optimal for the growth of your bacterial strain.
Quantitative Impact of Various Factors on this compound Activity
The following table summarizes the known effects of various factors on the activity of this compound. Precise quantitative data on the fold-change in MIC is often dependent on the specific bacterial strain and experimental conditions.
| Factor | Effect on this compound Activity | Observed Impact | Key Considerations |
| pH | Activity is higher at alkaline pH, but stability is lower. | After 8 hours of incubation at 37°C and pH 9.0, the concentration of this compound decreased to 70% of the initial concentration.[8] | A balance must be struck between optimal activity and stability. For prolonged experiments, a neutral pH may be preferable to minimize degradation. |
| Serum Proteins | Decreased activity due to protein binding. | This compound exhibits 20-46% binding to plasma proteins.[6][7] This binding reduces the concentration of free, active drug available to inhibit bacterial growth. | When working with media containing serum, the observed MIC may be higher than in protein-free media. |
| Inoculum Size | Increased MIC at higher inoculum densities (Inoculum Effect). | A noticeable inoculum effect is observed for this compound against P. aeruginosa at inoculum sizes between 10⁵ and 10⁷ CFU/mL. | Standardize the inoculum concentration across all experiments to ensure reproducible results. |
| Divalent Cations (Ca²⁺, Mg²⁺) | Potential for decreased activity. | Increased concentrations of Ca²⁺ and Mg²⁺ can increase the MIC of other antibiotics against P. aeruginosa.[9][10] The effect on this compound is not well-quantified but should be considered. | Use cation-adjusted Mueller-Hinton broth for standardized susceptibility testing. |
Experimental Protocols
Protocol: Broth Microdilution for this compound MIC Determination
This protocol is a general guideline and should be adapted based on the specific requirements of your experiment and the recommendations of bodies like the Clinical and Laboratory Standards Institute (CLSI).[12][13]
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store aliquots at -70°C until use.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]
-
Dilute this adjusted suspension in the test medium to achieve the final desired inoculum concentration (typically ~5 x 10⁵ CFU/mL in the wells).[1]
-
-
Preparation of the Microtiter Plate:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the complex medium to achieve the desired concentration range.
-
Include a positive control well (medium + inoculum, no antibiotic) and a negative control well (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-24 hours.[5]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
References
- 1. Enhanced antibacterial effect of this compound in conjugation with silver nanoparticles against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences [mdpi.com]
- 3. This compound, a ureido penicillin active against Pseudomonas aeruginosa: interpretive zone standards and quality control parameters for tests with 75-mu g disks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum bactericidal activity and kinetics of this compound and moxalactam after single and combined administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Clinical pharmacokinetics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. [Degradation of this compound and Mezlocillin / I. Behaviour in biological material and buffer (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Calcium and Magnesium Ions on the Susceptibility of Pseudomonas Species to Tetracycline, Gentamicin Polymyxin B, and Carbenicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. providence.elsevierpure.com [providence.elsevierpure.com]
- 11. Antibiotic susceptibility patterns of Pseudomonas sp. isolated from various clinical samples at a tertiary care hospital at Dewas in Madhya Pradesh, India - Indian J Microbiol Res [ijmronline.org]
- 12. iacld.com [iacld.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Synergistic Effect of Azlocillin and Tobramycin Combination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of the acylaminopenicillin, azlocillin, and the aminoglycoside, tobramycin, has demonstrated a significant synergistic effect against various bacterial strains, particularly Pseudomonas aeruginosa. This guide provides an objective comparison of the combination's performance, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Quantitative Analysis of Synergy
The synergistic interaction between this compound and tobramycin is most commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI) and the time-kill curve assay to observe the rate of bactericidal activity.
Checkerboard Assay Data
The checkerboard method evaluates the in vitro interaction of two antimicrobial agents. Synergy is typically defined as an FICI of ≤ 0.5. The combination of this compound and tobramycin has consistently shown synergy against a range of clinical isolates of P. aeruginosa.[1]
| Bacterial Strain | This compound MIC (µg/mL) | Tobramycin MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Tobramycin MIC in Combination (µg/mL) | FICI | Interpretation |
| P. aeruginosa (CARB-susceptible) | 16 | 2 | 4 | 0.5 | 0.5 | Synergy |
| P. aeruginosa (CARB-resistant) | 128 | 4 | 32 | 1 | 0.5 | Synergy |
| Klebsiella pneumoniae | >256 | 8 | 64 | 2 | ≤0.5 | Synergy |
Note: The data presented are representative values compiled from various studies. Actual values may vary depending on the specific bacterial strain and experimental conditions.
Time-Kill Curve Analysis
Time-kill assays provide a dynamic picture of the antimicrobial effect over time. Synergy in a time-kill assay is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point. Studies have shown that the combination of this compound and tobramycin leads to a more rapid and extensive killing of P. aeruginosa than either drug alone.[2][3]
| Time (hours) | This compound Alone (log10 CFU/mL) | Tobramycin Alone (log10 CFU/mL) | This compound + Tobramycin (log10 CFU/mL) | Log10 Reduction by Combination vs. Most Active Single Agent |
| 0 | 6.0 | 6.0 | 6.0 | - |
| 4 | 5.5 | 4.8 | 3.2 | 1.6 |
| 8 | 5.2 | 4.0 | <2.0 | >2.0 |
| 24 | 5.0 | 3.8 | <2.0 | >1.8 |
Note: This table represents a typical outcome of a time-kill experiment. The initial inoculum is approximately 10^6 CFU/mL.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is performed using a microtiter plate format to test multiple combinations of two antibiotics simultaneously.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and tobramycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dilutions of this compound are added to the wells in decreasing concentrations along the y-axis, and dilutions of tobramycin are added in decreasing concentrations along the x-axis. This creates a matrix of antibiotic combinations.
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The wells are visually inspected for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The FICI is calculated using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Tobramycin in combination / MIC of Tobramycin alone)
Time-Kill Curve Assay Protocol
The time-kill curve assay measures the change in bacterial viability over time in the presence of antimicrobial agents.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in CAMHB.
-
Exposure: The bacterial suspension is aliquoted into flasks containing:
-
No antibiotic (growth control)
-
This compound alone (at a specific concentration, e.g., MIC)
-
Tobramycin alone (at a specific concentration, e.g., MIC)
-
This compound and tobramycin in combination.
-
-
Incubation and Sampling: The flasks are incubated in a shaking water bath at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on nutrient agar plates. The plates are incubated for 18-24 hours, and the number of colonies (CFU/mL) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each condition to generate time-kill curves.
Mechanism of Synergistic Action
The synergy between this compound and tobramycin is primarily attributed to the disruption of the bacterial cell wall by this compound, which facilitates the intracellular uptake of tobramycin.
-
This compound Action: As a beta-lactam antibiotic, this compound inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs). This leads to a weakened and more permeable cell wall.
-
Enhanced Tobramycin Uptake: The damaged cell wall allows for increased penetration of tobramycin, an aminoglycoside, into the bacterial cytoplasm.
-
Tobramycin Action: Once inside the cell, tobramycin binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, bacterial cell death.
This combined action results in a more potent bactericidal effect than what can be achieved with either agent alone.
References
- 1. Activities of tobramycin and this compound alone and in combination against experimental osteomyelitis caused by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-survival studies for quantifying effects of this compound and tobramycin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-survival studies for quantifying effects of this compound and tobramycin on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Synergy of Azlocillin and Ciprofloxacin Against Pseudomonas aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro synergistic activity of azlocillin and ciprofloxacin against Pseudomonas aeruginosa. The combination of a broad-spectrum penicillin and a fluoroquinolone has been investigated as a strategy to enhance antimicrobial efficacy and combat resistance. This document summarizes key experimental findings, details the methodologies used, and presents the data in a clear, comparative format.
Data Presentation: Synergistic Effects
The synergistic potential of this compound and ciprofloxacin against P. aeruginosa is typically evaluated using the checkerboard method, with the interaction quantified by the Fractional Inhibitory Concentration (FIC) index. Synergy is generally defined as an FIC index of ≤ 0.5.
A study by Moody et al. (1985) evaluated the in vitro activity of a ciprofloxacin plus this compound combination using a broth microdilution checkerboard method against 125 aerobic bacteria, including numerous isolates of P. aeruginosa. The findings indicated that synergism (defined as a ΣFIC ≤ 0.5) was observed in 56% of the Pseudomonas aeruginosa isolates tested[1][2]. Another study focusing on multiresistant isolates of P. aeruginosa also confirmed the synergistic potential of this combination[3][4].
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive or Indifference |
| > 4 | Antagonism |
Experimental Protocols
The primary method for determining in vitro synergy between two antimicrobial agents is the checkerboard assay. This technique allows for the simultaneous testing of multiple concentrations of two drugs to identify their combined effect on microbial growth.
Checkerboard Assay Protocol
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and ciprofloxacin are prepared at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).
-
Serial Dilutions: A series of twofold dilutions of both this compound and ciprofloxacin are prepared in a liquid growth medium, typically Mueller-Hinton Broth.
-
Plate Setup: In a 96-well microtiter plate, the diluted this compound is added to the wells in decreasing concentrations along the y-axis, while ciprofloxacin is added in decreasing concentrations along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of P. aeruginosa (typically 0.5 McFarland standard, resulting in a final concentration of approximately 5 x 10^5 CFU/mL)[5].
-
Controls: Each plate includes wells with only the bacterial inoculum (positive growth control), wells with each drug alone to determine the MIC of the individual agents, and uninoculated wells (negative control).
-
Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.
-
Determining the MIC: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculation of the FIC Index: The FIC index is calculated for each well showing no growth using the following formula:
FIC Index (ΣFIC) = FIC of this compound + FIC of Ciprofloxacin
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Ciprofloxacin = (MIC of Ciprofloxacin in combination) / (MIC of Ciprofloxacin alone)
The lowest calculated FIC index is reported as the result for the tested strain.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow of the checkerboard assay for determining antibiotic synergy.
Caption: Workflow of the checkerboard assay for antibiotic synergy testing.
References
- 1. In vitro activity of ciprofloxacin combined with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of ciprofloxacin combined with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of ciprofloxacin in combination with ceftazidime, aztreonam, and this compound against multiresistant isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of ciprofloxacin in combination with ceftazidime, aztreonam, and this compound against multiresistant isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Azlocillin's Efficacy in Preclinical Infection Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of azlocillin's performance against various pathogens in different infection models. The information is supported by experimental data to aid in the evaluation of this acylureidopenicillin antibiotic.
This compound, a semisynthetic penicillin, has demonstrated notable activity, particularly against Pseudomonas aeruginosa.[1][2] Its efficacy, however, varies depending on the infection model, the specific pathogen, and whether it is used as a monotherapy or in combination with other antimicrobial agents. This guide synthesizes data from several key studies to present a comparative overview of its performance.
In Vitro Activity
In direct comparisons, this compound has shown superior in vitro activity against P. aeruginosa compared to older penicillins. One study found this compound to be 3.80 times more active than ticarcillin.[3] When tested against a panel of clinical isolates, piperacillin and this compound were found to be more active against P. aeruginosa than mezlocillin or ticarcillin.[4] In preliminary in vitro tests against 36 clinical isolates, this compound inhibited 90%, whereas carbenicillin and ticarcillin inhibited only 60% and 73%, respectively.[1]
Efficacy in Animal Models
Animal studies provide crucial insights into the in vivo performance of antibiotics. The efficacy of this compound has been evaluated in various murine models, particularly in neutropenic mice, which simulate conditions in immunocompromised patients.
Pseudomonas aeruginosa Infection Models
A key area of investigation for this compound has been its effectiveness against P. aeruginosa, a common opportunistic pathogen. In a thigh muscle infection model in granulocytopenic mice, the in vivo results for this compound were less favorable than what in vitro data suggested.[3] While ticarcillin showed a dose-dependent antibacterial effect, the effect of this compound was limited and not dose-dependent in this specific model.[3]
In a septicemia model in neutropenic mice, this compound as a single agent was found to be less effective than ciprofloxacin or imipenem/cilastatin.[5] However, when used in combination therapy, the pairing of ciprofloxacin with this compound was at least as effective as the combination of imipenem/cilastatin with tobramycin.[5]
Further highlighting the benefit of combination therapy, a study involving neutropenic mice infected with P. aeruginosa demonstrated that the combination of this compound with an aminoglycoside like amikacin was more synergistic than other tested combinations.[6]
A novel approach using this compound conjugated with silver nanoparticles showed a significantly enhanced antibacterial effect against P. aeruginosa in a mouse model, reducing bacterial colonization in the spleen more effectively than either agent alone or their non-conjugated combination.[7]
Other Infection Models
The utility of this compound extends beyond P. aeruginosa. In a study with neutropenic mice infected with Escherichia coli and Klebsiella pneumoniae, the combination of this compound and amikacin resulted in greater survival rates compared to the combination of this compound and cefotaxime.[6]
More recently, this compound has been identified as a potent agent against Borrelia burgdorferi, the causative agent of Lyme disease. In a mouse model of Lyme disease, this compound was able to completely clear the infection, although some bacterial DNA remained in some cases.[8]
Clinical Efficacy
In human clinical trials, this compound has shown effectiveness in treating serious infections. In a comparative study for serious infections, often caused by P. aeruginosa or E. coli, this compound treatment resulted in an excellent clinical response in 75% of patients, compared to 35% for gentamicin.[9] The overall cure rate was 70.8% for this compound and 37.5% for gentamicin.[9] Another clinical evaluation for severe systemic bacterial infections showed a higher success rate for this compound compared to gentamicin, with fewer treatment failures.[10]
A multicenter study involving 124 patients, primarily with P. aeruginosa infections, reported a satisfactory clinical response in 86.5% of cases.[11]
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound from the cited studies.
Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa
| Comparator | Metric | Result | Reference |
| Ticarcillin | Relative Activity | This compound is 3.80 times more active. | [3] |
| Carbenicillin, Ticarcillin | Percentage of Strains Inhibited | This compound: 90%, Carbenicillin: 60%, Ticarcillin: 73% | [1] |
| Mezlocillin, Ticarcillin | Comparative Activity | This compound and Piperacillin are more active. | [4] |
Table 2: Efficacy of this compound in Murine Infection Models
| Infection Model | Pathogen | Comparator(s) | Key Finding | Reference |
| Thigh Muscle Infection (Neutropenic) | P. aeruginosa | Ticarcillin | This compound's effect was limited and not dose-dependent, unlike ticarcillin. | [3] |
| Septicemia (Neutropenic) | P. aeruginosa | Ciprofloxacin, Imipenem/Cilastatin | This compound was less effective as a single agent. | [5] |
| Septicemia (Neutropenic) | P. aeruginosa | Ciprofloxacin + this compound vs. Imipenem/Cilastatin + Tobramycin | The combination with ciprofloxacin was as effective as the imipenem/cilastatin combination. | [5] |
| Systemic Infection (Neutropenic) | E. coli, K. pneumoniae | This compound + Amikacin vs. This compound + Cefotaxime | Higher survival with the amikacin combination. | [6] |
| Systemic Infection | P. aeruginosa | This compound-Silver Nanoparticle Conjugate | The conjugate strongly reduced bacterial colonization in the spleen. | [7] |
| Systemic Infection | B. burgdorferi | Doxycycline, Cefotaxime | This compound completely cleared the infection. | [8] |
Table 3: Clinical Response Rates
| Infection Type | Comparator | Clinical Response (this compound) | Clinical Response (Comparator) | Reference |
| Serious Infections | Gentamicin | 75% Excellent Response, 70.8% Cure Rate | 35% Excellent Response, 37.5% Cure Rate | [9] |
| Severe Systemic Bacterial Infections | Gentamicin | 18/19 Cured or Partially Cured | 15/21 Cured or Partially Cured | [10] |
| Primarily P. aeruginosa Infections | N/A | 86.5% Satisfactory Clinical Response | N/A | [11] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Murine Thigh Muscle Infection Model[3]
-
Animal Model: Granulocytopenic mice.
-
Induction of Neutropenia: Whole-body irradiation.
-
Infection: Intramuscular injection of Pseudomonas aeruginosa into the thigh muscle.
-
Treatment: Administration of this compound or ticarcillin.
-
Outcome Measurement: Quantification of colony-forming units (CFU) in the thigh muscle over time. The antibacterial effect was expressed as the difference between the logarithms of the numbers of CFU in the presence and absence of antibiotics.
Murine Septicemia Model[5]
-
Animal Model: Neutropenic mice.
-
Infection: Intraperitoneal injection of Pseudomonas aeruginosa.
-
Treatment: Single or combination therapy with ciprofloxacin, this compound, imipenem/cilastatin, and tobramycin.
-
Outcome Measurement: Survival rates and determination of post-therapy Minimum Inhibitory Concentrations (MICs).
Murine Systemic Infection Model for Nanoparticle Conjugate Efficacy[7]
-
Animal Model: Mice.
-
Infection: Injection of P. aeruginosa.
-
Treatment: Administration of this compound, silver nanoparticles (AgNPs), their combination, or this compound-AgNP conjugate.
-
Outcome Measurement: Colony counting in the spleen culture to assess bacterial colonization.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows of the described infection models.
Caption: Workflow for the murine thigh muscle infection model.
Caption: Workflow for the murine septicemia infection model.
References
- 1. Treatment of serious Pseudomonas infections with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 3. Comparison of the antibacterial activity of this compound and ticarcillin in vitro and in irradiated neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of this compound, ampicillin, mezlocillin, piperacillin, and ticarcillin, alone and in combination with an aminoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of ciprofloxacin, this compound, imipenem/cilastatin and tobramycin in a model of experimental septicemia due to Pseudomonas aeruginosa in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Enhanced antibacterial effect of this compound in conjugation with silver nanoparticles against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late stage lyme disease treatment? - Daniel Cameron MD [danielcameronmd.com]
- 9. A comparative study of the efficacy and safety of this compound and gentamicin in the treatment of serious infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative clinical evaluation of this compound and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Evaluation of the clinical activity of this compound. A multicenter study conducted in 14 centers] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Beta-Lactam Cross-Resistance: A Comparative Guide on Azlocillin
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of the cross-resistance profiles between azlocillin, an acylaminopenicillin, and other critical beta-lactam antibiotics. By examining experimental data and methodologies, this document aims to illuminate the intricate relationships that govern bacterial susceptibility and resistance to this important class of drugs.
Quantitative Analysis of Cross-Resistance
The development of resistance to one beta-lactam antibiotic can frequently lead to decreased susceptibility to other members of the same class. This phenomenon, known as cross-resistance, is a significant challenge in clinical practice. The following table summarizes the comparative in vitro activity of various beta-lactam antibiotics against populations of Pseudomonas aeruginosa, categorized by their susceptibility to this compound. The data, compiled from multiple studies, illustrates the general trends in cross-resistance.
| Antibiotic | Class | MIC50 (µg/mL) - this compound-Susceptible P. aeruginosa | MIC90 (µg/mL) - this compound-Susceptible P. aeruginosa | MIC50 (µg/mL) - this compound-Resistant P. aeruginosa | MIC90 (µg/mL) - this compound-Resistant P. aeruginosa |
| This compound | Acylaminopenicillin | 8 | 32 | >256 | >256 |
| Piperacillin | Ureidopenicillin | 8 | 32 | 128 | >256 |
| Piperacillin/Tazobactam | Ureidopenicillin + β-lactamase inhibitor | 4 | 16 | 64 | 256 |
| Ceftazidime | 3rd Gen. Cephalosporin | 2 | 8 | 32 | 128 |
| Cefepime | 4th Gen. Cephalosporin | 2 | 8 | 16 | 64 |
| Imipenem | Carbapenem | 1 | 4 | 8 | 32 |
| Meropenem | Carbapenem | 0.5 | 2 | 4 | 16 |
| Aztreonam | Monobactam | 8 | 32 | 64 | 256 |
Note: The MIC (Minimum Inhibitory Concentration) values presented are a composite representation derived from multiple in vitro studies to illustrate general cross-resistance patterns. Actual MICs can vary depending on the specific bacterial strain and the resistance mechanism involved.
Deciphering the Mechanisms of Cross-Resistance
The primary drivers of cross-resistance between this compound and other beta-lactams in Gram-negative bacteria like Pseudomonas aeruginosa are multifaceted and often involve one or more of the following mechanisms:
-
Beta-Lactamase Production: The production of beta-lactamase enzymes is a major defense mechanism. These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic. Some beta-lactamases, such as AmpC cephalosporinases, have a broad substrate profile and can degrade penicillins (like this compound and piperacillin), as well as some cephalosporins.[1] The presence of these enzymes is a common cause of cross-resistance.
-
Efflux Pumps: Many bacteria possess efflux pumps that actively transport antibiotics out of the cell, preventing them from reaching their target penicillin-binding proteins (PBPs). Overexpression of these pumps can lead to resistance to a wide range of beta-lactams.
-
Porin Channel Modifications: Beta-lactam antibiotics enter Gram-negative bacteria through porin channels in the outer membrane. Mutations that alter the structure or reduce the number of these porins can restrict antibiotic entry, leading to broad-spectrum beta-lactam resistance.
-
Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs, the ultimate targets of beta-lactam antibiotics, can reduce the binding affinity of these drugs, rendering them less effective.[2]
Experimental Protocols
The determination of cross-resistance patterns relies on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for key experiments cited in the literature.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is considered a gold standard for determining the minimal concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Preparation of Antibiotic Solutions: Stock solutions of each beta-lactam antibiotic are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: A suspension of the bacterial isolate (e.g., P. aeruginosa) is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of each beta-lactam antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-24 hours.
-
Interpretation of Results: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured. The size of the zone is correlated with the MIC and interpreted as susceptible, intermediate, or resistant according to standardized guidelines (e.g., CLSI or EUCAST).[3]
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in assessing and understanding cross-resistance, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining beta-lactam cross-resistance.
Caption: Logical relationship of this compound resistance mechanisms and cross-resistance.
References
The Reinvigoration of Azlocillin: Evaluating Efficacy in Combination with Novel Beta-Lactamase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The rising tide of antibiotic resistance necessitates a thorough re-evaluation of our existing antimicrobial arsenal. Azlocillin, a broad-spectrum acylampicillin penicillin with potent activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, has seen its clinical utility wane due to its susceptibility to beta-lactamase enzymes.[1][2][3] However, the advent of novel beta-lactamase inhibitors (BLIs) presents a compelling opportunity to restore and potentially expand the efficacy of this established antibiotic. This guide provides a comparative analysis of the potential efficacy of this compound when combined with these next-generation inhibitors, supported by available experimental data and detailed methodologies for further research.
Mechanism of Action and Rationale for Combination
This compound, like other penicillin antibiotics, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located in the bacterial cell wall.[4][5][6] This inhibition disrupts the final stages of peptidoglycan synthesis, leading to cell lysis.[6] The primary mechanism of resistance to this compound is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[6][7]
Novel beta-lactamase inhibitors, such as avibactam, vaborbactam, and relebactam, offer a powerful strategy to counteract this resistance. Unlike older inhibitors like clavulanic acid, these novel agents often have a broader spectrum of activity against various Ambler classes of beta-lactamases and employ different inhibitory mechanisms.[8][9][10] By protecting this compound from degradation, these combinations have the potential to be effective against a wider range of multidrug-resistant pathogens.
Comparative Efficacy of this compound-BLI Combinations
While direct experimental data on the combination of this compound with many of the newer beta-lactamase inhibitors is limited, we can infer potential efficacy based on the known spectrum of activity of both this compound and the inhibitors against specific beta-lactamase classes.
Table 1: Inferred Efficacy of this compound in Combination with Novel Beta-Lactamase Inhibitors
| Beta-Lactamase Inhibitor | Mechanism of Action | Spectrum of Beta-Lactamase Inhibition | Inferred Efficacy with this compound | Potential Target Pathogens |
| Avibactam | Diazabicyclooctane, non-β-lactam inhibitor; forms a reversible covalent bond with the enzyme.[11] | Class A (including KPC and some ESBLs), Class C, and some Class D (e.g., OXA-48) β-lactamases.[8][12] | High potential against Enterobacterales and P. aeruginosa producing Class A, C, and some D enzymes. | Carbapenem-resistant Enterobacterales (CRE), ESBL-producing E. coli and K. pneumoniae, AmpC-producing Enterobacterales, and some strains of P. aeruginosa. |
| Vaborbactam | Boronic acid-based inhibitor; forms a reversible covalent bond with the enzyme's active site serine.[10] | Primarily Class A (especially KPC) and some Class C β-lactamases.[8][10] | High potential against KPC-producing Enterobacterales. | KPC-producing Carbapenem-resistant Enterobacterales (CRE). |
| Relebactam | Diazabicyclooctane inhibitor.[12] | Class A (including KPC and ESBLs) and Class C β-lactamases.[12] | High potential against Enterobacterales and P. aeruginosa producing Class A and C enzymes. | Carbapenem-resistant Enterobacterales (CRE), ESBL-producing E. coli and K. pneumoniae, AmpC-producing Enterobacterales, and P. aeruginosa. |
| Clavulanic Acid (for comparison) | Suicide inhibitor; forms an irreversible covalent bond with the enzyme.[11] | Primarily Class A β-lactamases (e.g., TEM, SHV).[11] | Moderate; effective against some β-lactamase-producing strains but less broad than novel inhibitors.[13] | Beta-lactamase-producing strains of H. influenzae, E. coli, and some P. aeruginosa. |
| Sulbactam (for comparison) | Penicillanic acid sulfone inhibitor.[11] | Primarily Class A β-lactamases.[11] | Moderate; similar to clavulanic acid.[13] | Beta-lactamase-producing strains of H. influenzae, E. coli, and some P. aeruginosa. |
Table 2: Historical In Vitro Data for this compound Combinations against P. aeruginosa
| Combination | Beta-Lactamase Produced by P. aeruginosa | Observation |
| This compound + Clavulanic Acid | TEM-1, TEM-2, PSE-1, PSE-3, PSE-4 | Synergy observed at low concentrations of clavulanic acid.[13] |
| This compound + Clavulanic Acid | OXA-1, OXA-2, OXA-3, PSE-2 | Synergy not found.[13] |
| This compound + Sulbactam | TEM-1, TEM-2, PSE-1, PSE-3, PSE-4, OXA-1, OXA-2, OXA-3 | Synergy demonstrated, though sometimes requiring higher sulbactam concentrations than clavulanic acid.[13] |
| This compound + Sulbactam | PSE-2 | Synergy not demonstrated.[13] |
Experimental Protocols
To facilitate further research into these promising combinations, detailed protocols for key in vitro efficacy studies are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]
Materials:
-
Sterile 96-well microtiter plates[4]
-
Bacterial cultures in the logarithmic growth phase[4]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and novel beta-lactamase inhibitor stock solutions
-
Sterile diluents
-
Multipipettor[4]
Procedure:
-
Preparation of Antibiotic Plates:
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.[4]
-
In the first column, add 100 µL of the 2x final concentration of the this compound/inhibitor combination to the CAMHB.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[4] Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).[4]
-
-
Inoculum Preparation:
-
Grow the test organism in CAMHB to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial combination that completely inhibits visible growth of the organism.
-
Time-Kill Assay
This dynamic assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial cultures in logarithmic growth phase
-
CAMHB
-
This compound and novel beta-lactamase inhibitor stock solutions
-
Sterile test tubes
-
Spectrophotometer
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Experimental Setup:
-
Prepare test tubes containing CAMHB with the this compound/inhibitor combination at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration.
-
Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for a Time-Kill Assay Experiment.
Caption: Mechanism of Action of this compound with a Beta-Lactamase Inhibitor.
Conclusion and Future Directions
The combination of this compound with novel beta-lactamase inhibitors holds significant promise for addressing the challenge of antibiotic resistance, particularly against problematic Gram-negative pathogens. While direct comparative data is still emerging, the mechanistic rationale and the known spectrum of activity of these novel inhibitors strongly suggest a potential for synergy. Further in vitro and in vivo studies are warranted to fully elucidate the efficacy of these combinations and to guide their potential clinical application. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to systematically evaluate these promising therapeutic strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vivo efficacies of beta-lactam-beta-lactamase inhibitor combinations against a TEM-26-producing strain of Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. In vivo efficacies of beta-lactam-beta-lactamase inhibitor combinations against a TEM-26-producing strain of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Pseudomonas aeruginosa beta-lactamase as a defence against this compound, mezlocillin and piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
- 12. Frontiers | Efficacy and In Vitro Activity of Novel Antibiotics for Infections With Carbapenem-Resistant Gram-Negative Pathogens [frontiersin.org]
- 13. Effects of this compound in combination with clavulanic acid, sulbactam, and N-formimidoyl thienamycin against beta-lactamase-producing, carbenicillin-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Azlocillin Demonstrates Superior Activity Against Ampicillin-Resistant Pseudomonas aeruginosa and Comparable Efficacy Against Resistant Enterobacteriaceae
For Immediate Release
A comprehensive review of in-vitro studies reveals that azlocillin, an acylureido penicillin, exhibits significant antibacterial activity against ampicillin-resistant strains, particularly Pseudomonas aeruginosa. While showing comparable activity to other extended-spectrum penicillins against resistant Enterobacteriaceae, its potency against challenging Gram-negative isolates like P. aeruginosa positions it as a valuable alternative in clinical settings where ampicillin resistance is prevalent.
This guide provides a detailed comparison of the antibacterial activity of this compound and ampicillin, with a focus on strains demonstrating resistance to ampicillin. The data presented is compiled from key in-vitro studies to assist researchers, scientists, and drug development professionals in understanding the comparative efficacy of these two β-lactam antibiotics.
Comparative In-Vitro Activity: this compound vs. Ampicillin
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and ampicillin against various bacterial strains, including those with defined ampicillin resistance. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are presented for a clear comparison of their potency.
Table 1: Comparative Activity against Escherichia coli
| Antibiotic | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 50 | 16 | >128 |
| Ampicillin | 50 | 8 | >128 |
| Ampicillin-Resistant E. coli (30% of total) | |||
| This compound | 15 | >128 | >128 |
| Ampicillin | 15 | >128 | >128 |
Data sourced from White et al. (1979).
Table 2: Comparative Activity against Pseudomonas aeruginosa
| Antibiotic | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 81 | 8 | 32 |
| Ampicillin | 81 | >256 | >256 |
Data sourced from Barry et al. (1980).
Table 3: Comparative Activity against Other Gram-Negative Bacilli
| Organism (Number of Strains) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Klebsiella spp. (50) | This compound | 64 | >128 |
| Ampicillin | >128 | >128 | |
| Enterobacter spp. (49) | This compound | 64 | >128 |
| Ampicillin | >128 | >128 | |
| Serratia marcescens (40) | This compound | 32 | 64 |
| Ampicillin | >256 | >256 |
Data for Klebsiella and Enterobacter sourced from White et al. (1979). Data for Serratia marcescens sourced from Barry et al. (1980).
Experimental Protocols
The data presented in this guide is based on established and validated experimental methodologies from the cited literature. The following is a detailed description of the key experimental protocols used to determine the in-vitro activity of this compound and ampicillin.
Antimicrobial Susceptibility Testing
1. Microdilution Method (as described by White et al., 1979 and Barry et al., 1980):
-
Preparation of Antimicrobial Agents: Standard laboratory powders of this compound and ampicillin were used to prepare stock solutions of known concentrations. Serial twofold dilutions of each antibiotic were prepared in cation-supplemented Mueller-Hinton broth.
-
Bacterial Isolates: A diverse panel of clinical isolates, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella spp., Enterobacter spp., and Serratia marcescens, were used. A portion of these isolates were characterized as ampicillin-resistant based on their high MIC values to ampicillin.
-
Inoculum Preparation: Bacterial colonies from overnight growth on agar plates were suspended in broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
-
Incubation: The microdilution trays containing the bacterial inoculum and varying concentrations of the antibiotics were incubated at 35°C for 16 to 20 hours in ambient air.
-
Determination of MIC: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism. The MIC50 and MIC90 were then calculated as the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for determining antibiotic activity and the signaling pathways involved in β-lactam resistance.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanisms of β-lactam action and bacterial resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
